(Z)-S49076 hydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYWCZYVPSHGS-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265965-22-7 | |
| Record name | S-49076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-49076 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-49076 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-S49076 Hydrochloride: A Multi-Targeted Tyrosine Kinase Inhibitor
An In-depth Technical Guide on the Mechanism of Action
Abstract
(Z)-S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] This document provides a comprehensive overview of its mechanism of action, detailing its primary targets, downstream signaling effects, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-tumor activity by targeting key RTKs implicated in tumor growth, proliferation, survival, and metastasis. Its primary targets are MET (Mesenchymal-Epithelial Transition factor), AXL (AXL Receptor Tyrosine Kinase), and FGFR (Fibroblast Growth Factor Receptor) families of kinases.[1][2] By binding to the ATP-binding pocket of these kinases, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[1]
Primary Kinase Targets
S49076 demonstrates potent inhibitory activity against MET, AXL, MER (a member of the TAM family of RTKs along with AXL), and FGFR isoforms 1, 2, and 3.[1] Notably, it also inhibits clinically relevant mutated isoforms of MET and FGFRs.[1] At higher, yet still clinically relevant, concentrations, S49076 has also been shown to inhibit Aurora B kinase, suggesting a dual mechanism of action depending on the cellular context.[3]
Quantitative Inhibition Profile
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its primary targets and in cellular assays are summarized below.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type |
| MET | <20 | Radiometric |
| AXL | <20 | Radiometric |
| MER | <20 | Radiometric |
| FGFR1 | <20 | Radiometric |
| FGFR2 | <20 | Radiometric |
| FGFR3 | <20 | Radiometric |
| VEGFR2 | 1900 | ELISA |
Data compiled from multiple sources.[1]
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (nM) | Target Pathway |
| H441 | MET Phosphorylation | 2 | MET |
| H441 | GAB1 Phosphorylation | 1 | MET |
| GTL-16 | MET Phosphorylation | 3 | MET |
| MEF (hAXL) | AXL Phosphorylation | 56 | AXL |
| MDA-MB-231 | AKT Phosphorylation (GAS6-stimulated) | 33 | AXL |
| H1703 | FGFR1 Phosphorylation | 68 | FGFR1 |
| SNU-16 | FGFR2 Phosphorylation | 95 | FGFR2 |
| RT-112 | FGFR3 Phosphorylation | 200 | FGFR3 |
| GTL-16 | Cell Viability | 3 | MET-dependent |
| SNU-16 | Cell Viability | 167 | FGFR2-dependent |
| A549 | Cell Migration (HGF-stimulated) | 14 | MET-driven |
Data compiled from multiple sources.[1][4]
Signaling Pathways
This compound disrupts key signaling pathways that are crucial for cancer cell proliferation and survival. The primary cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are downstream of MET, AXL, and FGFR activation.[1]
MET Signaling Pathway Inhibition
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins like GAB1. This initiates downstream signaling through the PI3K/AKT and RAS/MAPK pathways. S49076 blocks the initial autophosphorylation of MET, thereby inhibiting the entire downstream cascade.
AXL and FGFR Signaling Pathway Inhibition
Similarly, S49076 inhibits the activation of AXL and FGFRs. AXL is activated by its ligand, GAS6, while FGFRs are activated by FGFs. Both receptor families utilize the PI3K/AKT and RAS/MAPK pathways to promote cell survival and proliferation. S49076's inhibition of these receptors blocks these downstream effects.
Experimental Protocols
The characterization of this compound involved a series of key in vitro and cellular assays. The following sections provide detailed methodologies for these experiments.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of target kinases and downstream signaling proteins.
-
Cell Culture and Treatment: Plate cells (e.g., H441 for MET phosphorylation) and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with various concentrations of this compound for 2 hours. Stimulate with the appropriate ligand (e.g., 50 ng/mL HGF for 10-15 minutes), if necessary.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-MET Tyr1234/1235) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for a period equivalent to 4 cell doubling times.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the compound on cell motility.
-
Cell Seeding: Seed cells (e.g., A549) in a 24-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment and Incubation: Wash with media to remove detached cells and then add fresh media containing various concentrations of this compound and a stimulant (e.g., HGF).
-
Imaging: Capture images of the wound at time 0 and after a set period (e.g., 40 hours).
-
Analysis: Measure the closure of the wound area over time to determine the extent of cell migration.
Soft Agar Colony Formation Assay
This assay evaluates the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension in Top Agar: Prepare a single-cell suspension and mix with a low-melting-point 0.3-0.4% agar solution in culture medium containing various concentrations of this compound.
-
Plating: Overlay the cell-agar mixture onto the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium as needed.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a kinase inhibitor like this compound.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against MET, AXL, and FGFR. Its mechanism of action involves the direct inhibition of these kinases, leading to the blockade of crucial downstream signaling pathways and subsequent reduction in tumor cell proliferation, survival, and migration. The preclinical data strongly support its potential as a therapeutic agent in cancers driven by the dysregulation of these signaling pathways. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MET/AXL/FGFR Inhibitor S49076 Impairs Aurora B Activity and Improves the Antitumor Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
S49076 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive multi-target tyrosine kinase inhibitor.[1] It was identified through a dedicated medicinal chemistry program aimed at discovering selective inhibitors of the MET receptor tyrosine kinase, and was subsequently found to also potently inhibit AXL/MER and FGFR1/2/3 kinases.[2] This unique selectivity profile has positioned S49076 as a promising therapeutic agent for cancers where these signaling pathways are dysregulated, particularly in the context of acquired resistance to other targeted therapies.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of S49076 hydrochloride.
Discovery of S49076 Hydrochloride
The discovery of S49076 was the result of a structure-based drug design and medicinal chemistry effort to identify potent and selective inhibitors of the MET tyrosine kinase. Aberrant MET signaling is a known driver of tumor progression in various human cancers.[2] The program utilized structural biology and molecular modeling to optimize lead compounds for potent and selective inhibition of the MET ATP binding pocket. This process led to the identification of S49076, which demonstrated potent inhibition not only of MET but also of the AXL/MER and FGFR families of receptor tyrosine kinases.[3]
Synthesis of S49076 Hydrochloride
The hydrochloride salt of S49076 is synthesized according to the methods outlined in patent WO2011015728 A1. While the full patent provides extensive detail, the core synthesis involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.
Further detailed synthetic schemes and procedures would be elaborated here based on the full patent text.
Mechanism of Action
S49076 is an ATP-competitive inhibitor of MET, AXL, MER, and FGFR1/2/3 tyrosine kinases.[1] By binding to the ATP pocket of these kinases, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling pathways. These pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades, are crucial for promoting cell proliferation, survival, migration, and angiogenesis.
Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways inhibited by S49076.
Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activities of S49076 hydrochloride.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nmol/L) |
| MET | <20[4] |
| AXL | <20[4] |
| MER | <20[4] |
| FGFR1 | <20[4] |
| FGFR2 | <20[4] |
| FGFR3 | <20[4] |
| VEGFR2 | 1900 |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (nmol/L) |
| H441 | MET Phosphorylation | 2[5] |
| H441 | GAB1 Phosphorylation | 1[5] |
| GTL-16 | MET Phosphorylation | 3[4][5] |
| Human AXL-expressing MEFs | AXL Phosphorylation | 56[5] |
| RT-112 | FGFR3 Phosphorylation | 200 |
| HLE Cells | Colony Formation | Not specified |
| JHH2, JHH4, JHH6 Cells | Colony Formation | Not specified |
| MDA-MB-231 | AKT Phosphorylation | Not specified |
Table 3: In Vivo Pharmacodynamics in GTL-16 Xenografts
| Dose (mg/kg) | Time Post-treatment (hours) | MET Phosphorylation Inhibition (%) |
| 3.125 | 2 | >80 |
| 3.125 | 6 | >80 |
| 6.25 | 6 | 95 |
| 6.25 | 16 | 58 |
Experimental Protocols
Kinase Inhibition Assays (Radiometric)
Radiometric kinase assays were performed to determine the IC50 values of S49076 against a panel of kinases. The assays measure the incorporation of radiolabeled phosphate from [γ-33P]ATP into a substrate peptide.
Caption: Workflow for a radiometric kinase inhibition assay.
Cellular Phosphorylation Assays
The inhibition of receptor tyrosine kinase phosphorylation in cells was assessed by Western blotting or ELISA.
General Protocol:
-
Cells were seeded in appropriate culture vessels and grown to a suitable confluency.
-
Cells were serum-starved overnight.
-
Cells were pre-incubated with various concentrations of S49076 for 2 hours.
-
Ligand (e.g., HGF, GAS6) was added to stimulate receptor phosphorylation for a short period (e.g., 10 minutes).
-
Cells were lysed and protein concentration was determined.
-
For Western blotting, equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total proteins of interest.
-
For ELISA, specific kits were used to quantify the levels of phosphorylated and total proteins.
-
Densitometric analysis of Western blots or absorbance readings from ELISA were used to determine IC50 values.
Cell Viability Assays
The effect of S49076 on cell viability was determined using assays such as the MTT assay.
General Protocol:
-
Cells were seeded in 96-well plates.
-
After 24-48 hours, cells were treated with a range of S49076 concentrations.
-
Plates were incubated for a defined period (e.g., 72-120 hours).
-
MTT reagent was added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance was read at a specific wavelength (e.g., 570 nm) to determine cell viability.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of S49076 was evaluated in mouse xenograft models.
General Protocol:
-
Human tumor cells (e.g., GTL-16) were implanted subcutaneously into immunocompromised mice.
-
When tumors reached a specified volume, mice were randomized into treatment groups.
-
S49076 was administered orally at various doses and schedules.
-
Tumor volume and body weight were measured regularly.
-
For pharmacodynamic studies, tumors were collected at specific time points after treatment to assess target inhibition (e.g., MET phosphorylation) by Western blot or ELISA.
Clinical Development
S49076 has been evaluated in Phase I clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other agents like bevacizumab.[1][6] These studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[1][6] While demonstrating a tolerable safety profile, single-agent activity was limited.[1] Pharmacokinetic and pharmacodynamic data from these trials support further investigation of S49076 in combination therapies.[1]
Conclusion
S49076 hydrochloride is a novel multi-kinase inhibitor with potent activity against MET, AXL/MER, and FGFRs. Its discovery was driven by a rational, structure-based drug design approach. Preclinical studies have demonstrated its ability to inhibit key oncogenic signaling pathways, leading to anti-proliferative and anti-tumor effects in relevant cancer models. While clinical activity as a monotherapy appears limited, its mechanism of action and safety profile suggest potential for effective combination therapies in cancers with dysregulated MET, AXL, or FGFR signaling. Further clinical investigation is warranted to fully elucidate the therapeutic potential of S49076.
References
- 1. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
(Z)-S49076 Hydrochloride: A Comprehensive Technical Profile of a Novel MET, AXL, and FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target profile, selectivity, and preclinical activity of (Z)-S49076 hydrochloride, a potent, ATP-competitive tyrosine kinase inhibitor. The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Target Profile and Selectivity
This compound (hereafter referred to as S49076) is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, metastasis, and therapeutic resistance. Its primary targets are MET, AXL, and the Fibroblast Growth Factor Receptors (FGFRs).
S49076 demonstrates potent inhibitory activity against the wild-type and clinically relevant mutated isoforms of MET, AXL, MER (a member of the TAM family of RTKs alongside AXL), and FGFR1/2/3.[1] In radiometric assays, S49076 inhibits the tyrosine kinase activity of these primary targets with IC50 values below 20 nmol/L.[1][2][3][4] The compound was developed through a process of medicinal chemistry guided by structural biology and molecular modeling to ensure potent and selective inhibition.[1]
A kinase selectivity screen of 442 human wild-type and mutated kinases revealed that at a concentration of 100 nmol/L, only 6% of kinases, apart from the primary targets, were identified as hits, underscoring the specific inhibitory profile of S49076.[1]
Quantitative Inhibitory Activity
The inhibitory potency of S49076 has been quantified in various enzymatic and cellular assays. The following tables summarize the key IC50 values reported in the literature.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nmol/L) | Assay Type |
| MET | <20 | Radiometric |
| AXL | <20 | Radiometric |
| MER | <20 | Radiometric |
| FGFR1 | <20 | Radiometric |
| FGFR2 | <20 | Radiometric |
| FGFR3 | <20 | Radiometric |
| VEGFR2 | 1900 | ELISA |
Data sourced from Burbridge et al., 2013.[1]
Table 2: Cellular Phosphorylation Inhibition
| Target/Downstream Protein | Cell Line | IC50 (nmol/L) | Assay Type |
| MET Phosphorylation | H441 | 2 | Western Blot |
| GAB1 Phosphorylation | H441 | 1 | Western Blot |
| MET Phosphorylation | GTL-16 | 3 | ELISA |
| AXL Phosphorylation | Engineered MEFs | 56 | ELISA |
| AKT Phosphorylation (AXL signaling) | - | 33 | - |
| FGFR1 Phosphorylation | - | 68 | Western Blot |
| FGFR2 Phosphorylation | - | 95 | Western Blot |
| FGFR3 Phosphorylation | - | 200 | Western Blot |
Data sourced from Burbridge et al., 2013 and MedchemExpress.[1][3]
Table 3: Cellular Functional Assays
| Functional Endpoint | Cell Line | IC50 |
| Cell Viability | GTL-16 (MET-dependent) | 3 nmol/L |
| Cell Viability | SNU-16 (FGFR2-dependent) | 167 nmol/L |
| Cell Viability | MKN-7 (EGFR-dependent) | >10 µmol/L |
| Cell Migration (HGF-induced) | A549 | 14 nmol/L |
Data sourced from Burbridge et al., 2013.[1]
Mechanism of Action and Signaling Pathways
S49076 exerts its anti-tumor effects by competitively binding to the ATP pocket of its target kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1] The primary pathways affected are the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation, survival, and migration.[1][5]
In MET-driven contexts, S49076 blocks the phosphorylation of MET and its downstream effector GAB1.[1][6] Similarly, it inhibits the phosphorylation of AXL and FGFRs, leading to the suppression of their respective signaling outputs.[1]
Interestingly, in tumor cells that are not dependent on MET for their growth and survival, S49076 has been shown to exert its cytotoxic effects at higher, yet still clinically relevant, doses by targeting Aurora B kinase.[7] This dual mechanism of action suggests a broader therapeutic potential for S49076.
Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the characterization of S49076.
In Vitro Kinase Assays
Radiometric kinase assays were employed to determine the IC50 values of S49076 against its target kinases. These assays typically involve the incubation of the purified kinase, a substrate (e.g., a synthetic peptide), and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is then measured to quantify kinase activity.
Cell Lines and Culture
A variety of human cancer cell lines with known dependencies on MET, AXL, or FGFR signaling were utilized. Examples include:
-
GTL-16 and H441: MET-dependent gastric and non-small cell lung cancer cell lines, respectively.[1]
-
SNU-16: FGFR2-dependent gastric cancer cell line.[1]
-
A549: Non-small cell lung cancer cell line used for HGF-induced migration studies.[1]
-
MKN-7: EGFR-dependent gastric cancer cell line, used as a negative control to demonstrate selectivity.[1]
Cells were cultured in appropriate media supplemented with fetal calf serum and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, S49076 was dissolved in DMSO to create a stock solution.[1]
Cellular Phosphorylation Assays
The inhibition of target kinase phosphorylation in a cellular context was assessed using Western blotting and ELISA.
-
Western Blotting: Cells were treated with S49076 for a specified duration, followed by lysis. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-MET, total-MET, phospho-GAB1, total-GAB1).[1][6]
-
ELISA: Enzyme-Linked Immunosorbent Assays were used for a more quantitative measurement of protein phosphorylation. This method involves capturing the total target protein from cell lysates in a microplate well and then detecting the phosphorylated form with a specific antibody.[1]
References
Preclinical Profile of S49076 Hydrochloride in Gastric Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S49076 hydrochloride, a potent oral ATP-competitive tyrosine kinase inhibitor, has demonstrated significant preclinical activity in gastric cancer models. This technical guide consolidates the available preclinical data, detailing the compound's mechanism of action, efficacy in vitro and in vivo, and the experimental methodologies utilized in its evaluation. S49076 distinguishes itself by co-targeting MET, AXL, and FGFR pathways, all of which are implicated in gastric tumor progression and resistance to therapy. The data presented herein supports its potential as a therapeutic agent for gastric malignancies characterized by aberrant signaling through these receptor tyrosine kinases.
Core Mechanism of Action
S49076 hydrochloride exerts its anti-tumor effects by inhibiting the autophosphorylation and downstream signaling of multiple receptor tyrosine kinases (RTKs). Its primary targets are MET, AXL/MER, and FGFR1/2/3.[1][2][3] In the context of gastric cancer, the inhibition of MET and FGFR2 is particularly relevant.[1][2] By blocking these pathways, S49076 can impede key cancer cell processes including proliferation, survival, and migration.[1][2]
Below is a diagram illustrating the signaling pathways targeted by S49076 hydrochloride.
References
In Vivo Efficacy of (Z)-S49076 Hydrochloride in Lung Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-S49076 hydrochloride, hereafter referred to as S49076, is a potent, orally available ATP-competitive tyrosine kinase inhibitor (TKI) targeting MET, AXL, and FGFR1/2/3.[1][2] Aberrant signaling through these receptor tyrosine kinases (RTKs) is a known driver of tumor progression, metastasis, and acquired resistance to various cancer therapies in non-small cell lung cancer (NSCLC).[1][3] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of S49076 in lung cancer models, detailing its mechanism of action, anti-tumor activity, and relevant experimental protocols.
Core Mechanism of Action
S49076 exerts its anti-tumor effects by potently and selectively inhibiting the phosphorylation of MET, AXL, and FGFRs, thereby blocking their downstream signaling pathways.[1][2] This dual inhibition is critical as both MET and AXL have been implicated as bypass mechanisms driving resistance to EGFR-targeted therapies in NSCLC.[3] The primary signaling cascades disrupted by S49076 include the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[1]
Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.
In Vivo Efficacy in NSCLC Xenograft Models
S49076 has demonstrated significant anti-tumor activity in various preclinical lung cancer models, both as a monotherapy and in combination with other treatments.
Monotherapy and Combination with Radiotherapy
Studies in NSCLC xenograft models have shown that S49076 can significantly delay tumor growth. The Clemenson et al. (2017) study, in particular, provides robust data on the efficacy of S49076 alone and in combination with ionizing radiation (IR).
Table 1: Efficacy of S49076 in Subcutaneous NSCLC Xenograft Models
| Cell Line | Model Type | Treatment | Dosing Schedule | Key Outcomes | Reference |
| H460 | MET-independent | S49076 | 50 mg/kg, bid, oral | Significant tumor growth delay | Clemenson et al., 2017 |
| H460 | MET-independent | S49076 + IR | 50 mg/kg, bid + 4x2.5 Gy | Enhanced tumor growth delay compared to IR alone | Clemenson et al., 2017 |
| A549 | MET-independent | S49076 | 50 mg/kg, bid, oral | Significant tumor growth delay | Clemenson et al., 2017 |
| A549 | MET-independent | S49076 + IR | 50 mg/kg, bid + 4x2.5 Gy | Enhanced tumor growth delay compared to IR alone | Clemenson et al., 2017 |
Efficacy in an Orthotopic Lung Cancer Model
To better recapitulate the tumor microenvironment, the efficacy of S49076 was also evaluated in an orthotopic model using luciferase-expressing H460 cells.
Table 2: Efficacy of S49076 in an Orthotopic H460-Luc NSCLC Model
| Treatment Group | Median Survival (days post-implantation) | Statistical Significance (vs. IR alone or S49076 alone) | Reference |
| Control | 22 | - | Clemenson et al., 2017 |
| S49076 (50mg/kg bid) | 29.5 | - | Clemenson et al., 2017 |
| IR (4x2.5 Gy) | 29 | - | Clemenson et al., 2017 |
| S49076 + IR | 41 | p<0.002 | Clemenson et al., 2017 |
Overcoming Acquired Resistance to EGFR TKIs
A critical application of S49076 in lung cancer is its potential to overcome acquired resistance to EGFR TKIs, which is often driven by MET or AXL activation. Preclinical models have shown that S49076 can restore sensitivity to gefitinib in resistant NSCLC models.[4] This has led to clinical investigations of S49076 in combination with gefitinib for patients with EGFR TKI-resistant NSCLC harboring MET and/or AXL dysregulation.[3]
Caption: S49076 targets MET/AXL bypass pathways in TKI resistance.
Experimental Protocols
Subcutaneous Xenograft Model
-
Cell Culture: Human NSCLC cell lines (e.g., H460, A549) are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 106 cells are resuspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration:
-
S49076 is formulated in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) twice daily (bid).
-
For combination studies, local irradiation is delivered in fractions (e.g., 4 fractions of 2.5 Gy).
-
-
Efficacy Assessment: The primary endpoint is tumor growth delay. Secondary endpoints can include body weight monitoring for toxicity and pharmacodynamic analysis of tumor tissue.
References
- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I results of S49076 plus gefitinib in patients with EGFR TKI-resistant non-small cell lung cancer harbouring MET/AXL dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
S49076 Hydrochloride: A Multi-Targeted Inhibitor of MET and AXL Signaling Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor with significant activity against MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Aberrant signaling through the MET and AXL receptor tyrosine kinases is a critical driver of tumor progression, metastasis, and the development of therapeutic resistance.[2][4] This technical guide provides a comprehensive overview of the preclinical data on S49076 hydrochloride, with a specific focus on its inhibitory effects on the MET and AXL signaling cascades. The document details the quantitative biochemical and cellular activities of the compound, outlines key experimental methodologies for its evaluation, and visualizes the complex signaling pathways involved.
Introduction to MET and AXL Signaling in Cancer
The MET receptor, activated by its ligand Hepatocyte Growth Factor (HGF), and the AXL receptor, activated by Growth Arrest-Specific 6 (GAS6), are key players in oncogenesis.[5] Dysregulation of these pathways, through overexpression, mutation, or ligand-dependent activation, is implicated in a wide variety of human malignancies.[1][2] Activation of MET and AXL triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation, survival, migration, and invasion.[5] Furthermore, both MET and AXL have been identified as key mediators of resistance to various cancer therapies, including VEGF inhibitors and EGFR inhibitors.[1][6]
Mechanism of Action of S49076 Hydrochloride
S49076 hydrochloride exerts its anti-tumor effects by directly inhibiting the kinase activity of MET and AXL.[3] By competing with ATP for binding to the kinase domain of these receptors, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This dual inhibition of both MET and AXL offers a promising therapeutic strategy to overcome resistance mechanisms and achieve a more durable anti-cancer response.[1]
Quantitative Data on S49076 Hydrochloride Activity
The following tables summarize the key quantitative data from preclinical studies, demonstrating the potent inhibitory activity of S49076 hydrochloride against MET and AXL.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nmol/L) | Assay Type |
| MET | <20 | Radiometric |
| AXL | <20 | Radiometric |
| MER | <20 | Radiometric |
| FGFR1 | <20 | Radiometric |
| FGFR2 | <20 | Radiometric |
| FGFR3 | <20 | Radiometric |
Data sourced from radiometric assays demonstrating the potent inhibition of the tyrosine kinase activity of MET, AXL, MER, and FGFRs.[1]
Table 2: Cellular Phosphorylation Inhibition
| Target | Cell Line | IC50 (nmol/L) | Assay Type |
| MET Phosphorylation | GTL-16 | 3 | ELISA |
| MET Phosphorylation | H441 | 2 | Western Blot Densitometry |
| GAB1 Phosphorylation | H441 | 1 | Western Blot Densitometry |
| AXL Phosphorylation | Murine Embryonic Fibroblasts (hAXL) | 56 | ELISA |
| AKT Phosphorylation (GAS6-stimulated) | MDA-MB-231 | 33 | Not Specified |
This table showcases the ability of S49076 to inhibit the phosphorylation of MET, AXL, and downstream signaling molecules in various cancer cell lines.[1][6][7][8]
Table 3: Cellular Activity
| Activity | Cell Line | IC50 (nmol/L) | Assay Type |
| Cell Viability | GTL-16 (MET-dependent) | 3 | MTT Assay |
| Cell Viability | SNU-16 (FGFR2-dependent) | 167 | MTT Assay |
| Cell Migration (HGF-induced) | A549 | 14 | Gap Closure Assay |
This data demonstrates the functional consequences of MET and AXL inhibition by S49076, leading to reduced cell viability and migration.[1][8]
Table 4: In Vivo Pharmacodynamics
| Model | Dose (mg/kg) | % Inhibition of MET Phosphorylation | Time Point |
| GTL-16 Xenograft | 3.125 | >80% | 2 and 6 hours |
| GTL-16 Xenograft | 6.25 | >50% | Not Specified |
Oral administration of S49076 leads to significant and dose-dependent inhibition of MET phosphorylation in tumor xenografts.[1][3]
Signaling Pathway Diagrams
The following diagrams illustrate the MET and AXL signaling pathways and the mechanism of inhibition by S49076.
Caption: MET and AXL Signaling Pathways and S49076 Inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of S49076 hydrochloride.
Radiometric Kinase Assay
-
Objective: To determine the direct inhibitory effect of S49076 on the kinase activity of purified MET and AXL.
-
Methodology:
-
Purified recombinant kinase domains of MET or AXL are incubated with a specific substrate peptide and γ-³²P-ATP in the presence of varying concentrations of S49076 hydrochloride.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, typically using phosphocellulose paper.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the S49076 concentration.
-
Cellular Phosphorylation ELISA
-
Objective: To quantify the inhibition of MET and AXL phosphorylation in a cellular context.
-
Methodology:
-
Cancer cell lines with known MET or AXL expression (e.g., GTL-16 for MET, engineered fibroblasts for AXL) are seeded in 96-well plates.
-
Cells are treated with a range of S49076 hydrochloride concentrations for a specified duration (e.g., 2 hours).
-
For ligand-dependent activation, cells are stimulated with HGF or GAS6 prior to lysis.
-
Cells are lysed, and the lysates are transferred to ELISA plates coated with capture antibodies specific for total MET or AXL.
-
The plates are then incubated with a detection antibody that specifically recognizes the phosphorylated form of the target receptor (e.g., anti-phospho-MET Tyr1349).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.
-
The absorbance is measured, and the levels of phosphorylated protein are normalized to the total protein levels.
-
IC50 values are determined from the dose-response curves.
-
Western Blotting
-
Objective: To qualitatively and semi-quantitatively assess the inhibition of MET, AXL, and downstream signaling proteins.
-
Methodology:
-
Cells are treated with S49076 hydrochloride as described for the ELISA.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MET, AXL, GAB1, AKT, and ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis of the bands can be performed to estimate IC50 values.
-
Cell Viability (MTT) Assay
-
Objective: To measure the effect of S49076 on the proliferation and viability of cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of S49076 hydrochloride for a period corresponding to several cell doubling times (e.g., 96 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or SDS).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Caption: General Experimental Workflow for S49076 Evaluation.
Conclusion
S49076 hydrochloride is a potent dual inhibitor of the MET and AXL receptor tyrosine kinases, demonstrating significant anti-proliferative and anti-migratory effects in preclinical models. Its ability to potently block the phosphorylation of these key oncogenic drivers and their downstream signaling pathways underscores its therapeutic potential. The comprehensive data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of S49076 as a targeted anti-cancer agent. The unique inhibitory profile of S49076, particularly its co-inhibition of MET and AXL, may offer a valuable strategy for overcoming the challenge of acquired resistance in cancer therapy. A phase I clinical trial in patients with advanced solid tumors has been conducted to evaluate its safety and preliminary efficacy.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of S49076 Hydrochloride Binding to Fibroblast Growth Factor Receptors (FGFR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S49076 hydrochloride is a potent, orally available, ATP-competitive tyrosine kinase inhibitor targeting MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling is implicated in various malignancies, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the structural and functional aspects of S49076 binding to FGFRs, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and molecular interactions. While a direct co-crystal structure of S49076 with an FGFR is not publicly available, this guide leverages structural data from its interaction with the highly homologous MET kinase to infer the binding mode in the FGFR ATP pocket.
Introduction to S49076 Hydrochloride and its Targets
S49076 is a multi-target kinase inhibitor that has shown significant preclinical activity against tumors with aberrant MET, AXL, or FGFR signaling.[1][2] Its ability to simultaneously inhibit these key oncogenic drivers makes it a promising therapeutic agent for overcoming drug resistance and improving patient outcomes. This guide focuses specifically on the interaction of S49076 with the FGFR family of receptor tyrosine kinases.
Quantitative Analysis of S49076 Binding to FGFRs
The inhibitory activity of S49076 against FGFRs has been quantified through various biochemical and cellular assays. The following tables summarize the available data on its potency and binding affinity.
Table 1: In Vitro Inhibitory Activity of S49076 against FGFRs
| Kinase | Assay Type | IC50 (nmol/L) | Cell Line |
| FGFR1 | Radiometric | <20 | - |
| FGFR1 | Phosphorylation Inhibition | 68 | H1703 |
| FGFR2 | Radiometric | <20 | - |
| FGFR2 | Phosphorylation Inhibition | 95 | SNU-16 |
| FGFR3 | Radiometric | <20 | - |
| FGFR3 | Phosphorylation Inhibition | 200 | RT-112 |
Data sourced from Burbridge et al., 2013.[4]
Table 2: Binding Affinity of S49076 for MET (as a proxy for FGFR)
| Parameter | Value | Method |
| On-rate (ka) | 1.27 x 10^6 M⁻¹s⁻¹ | Real-time label-free interaction analysis (Biacore) |
| Off-rate (kd) | 1.62 x 10⁻³ s⁻¹ | Real-time label-free interaction analysis (Biacore) |
| Dissociation Constant (KD) | 1.26 nmol/L | Real-time label-free interaction analysis (Biacore) |
Data sourced from Burbridge et al., 2013.[4] The ATP binding pockets of MET and FGFRs are highly conserved, suggesting a similar binding affinity for S49076.
Structural Basis of S49076 Binding to the FGFR Kinase Domain
As of the latest available data, a co-crystal structure of S49076 hydrochloride in complex with an FGFR has not been reported. However, the binding mode of S49076 within the ATP pocket of MET has been elucidated through X-ray crystallography of its analogs.[4] Given the high degree of homology in the ATP-binding sites of MET and FGFRs, this information provides a robust model for understanding the structural interactions with FGFRs.
S49076 is an ATP-competitive inhibitor, meaning it binds to the kinase domain in the same location as ATP. The binding is characterized by key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitor binding. The oxindole moiety of S49076 is predicted to form hydrogen bonds with the backbone of residues in the hinge region of FGFR. Further stabilization is likely achieved through van der Waals interactions within the hydrophobic pocket of the ATP-binding site.
Caption: Inferred binding mode of S49076 in the FGFR ATP pocket.
FGFR Signaling Pathway and Inhibition by S49076
FGFRs are key regulators of cellular processes such as proliferation, survival, differentiation, and migration. Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFRs include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. S49076, by blocking the ATP-binding site, prevents the autophosphorylation of FGFRs, thereby inhibiting the activation of these downstream pathways.
Caption: FGFR signaling pathway and the inhibitory action of S49076.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the binding and inhibitory activity of S49076 against FGFRs.
In Vitro Kinase Assay (Radiometric Filter-Binding)
This assay measures the direct inhibition of FGFR kinase activity by S49076.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
S49076 hydrochloride dissolved in DMSO
-
96-well filter plates (phosphocellulose)
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of S49076 in DMSO and then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the diluted S49076 or DMSO (vehicle control).
-
Add the substrate/ATP mixture containing poly(Glu, Tyr) and [γ-³³P]ATP to each well.
-
Initiate the reaction by adding the FGFR enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unbound [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each S49076 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro radiometric kinase assay.
Cellular FGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of S49076 to inhibit FGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with known FGFR activation (e.g., H1703 for FGFR1, SNU-16 for FGFR2, RT-112 for FGFR3)
-
Cell culture medium and supplements
-
S49076 hydrochloride dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of S49076 or DMSO for a specified time (e.g., 2 hours).
-
For some cell lines, stimulate with the appropriate FGF ligand for a short period before lysis (e.g., 10 minutes).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-FGFR and anti-β-actin antibodies for loading controls.
-
Quantify band intensities to determine the inhibition of FGFR phosphorylation.
Conclusion
S49076 hydrochloride is a potent inhibitor of FGFR1, 2, and 3, acting as an ATP-competitive inhibitor. While direct structural data of the S49076-FGFR complex is not yet available, a strong model of its binding mode can be inferred from its interaction with the MET kinase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on the characterization of S49076 and other FGFR inhibitors. Further structural studies will be invaluable in refining our understanding of the precise molecular interactions and in guiding the development of next-generation FGFR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S49076 | c-Met/HGFR | TAM Receptor | FGFR | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics and Pharmacodynamics of (Z)-S49076 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-S49076 hydrochloride, also known as S49076, is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor. It is distinguished by its unique selectivity profile, targeting MET, AXL, and Fibroblast Growth Factor Receptors (FGFR1/2/3), key drivers in tumor progression, metastasis, and acquired resistance to other cancer therapies.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of S49076 hydrochloride, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.
Pharmacodynamics
S49076 exerts its anti-tumor effects by potently and selectively inhibiting the phosphorylation of MET, AXL, and FGFRs, thereby blocking their downstream signaling pathways.[1]
In Vitro Activity
S49076 has demonstrated potent inhibition of its target kinases and subsequent cellular processes in a variety of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of S49076
| Target/Assay | Cell Line | IC50 (nmol/L) | Reference |
| MET Phosphorylation | GTL-16 (gastric carcinoma) | 3 | [1] |
| GAB1 Phosphorylation | H441 (lung carcinoma) | 1 | [1] |
| AXL Phosphorylation | Murine embryonic fibroblasts | 56 | [1] |
| Cell Viability | GTL-16 (MET-dependent) | 3 | [1] |
| Cell Viability | SNU-16 (FGFR2-dependent) | 167 | [1] |
| Cell Motility (HGF-induced) | A549 (lung carcinoma) | 14 | [1] |
In Vivo Activity
Preclinical studies in xenograft models have established a clear relationship between the pharmacokinetic profile of S49076 and its pharmacodynamic effects on tumor growth.
Table 2: In Vivo Pharmacodynamic Effects of S49076 in Xenograft Models
| Xenograft Model | Dose (mg/kg, oral) | Time Point | % Inhibition of MET Phosphorylation | Reference |
| GTL-16 | 3.125 | 2 hours | >80% | [1] |
| GTL-16 | 3.125 | 6 hours | >80% | [1] |
| GTL-16 | 6.25 | 6 hours | 95% | [1] |
| GTL-16 | 6.25 | 16 hours | 58% | [1] |
Pharmacokinetics
The pharmacokinetic profile of S49076 has been evaluated in both preclinical mouse models and in a Phase I clinical trial in patients with advanced solid tumors.
Preclinical Pharmacokinetics in Mice
Following oral administration in female BALB/c nu/nu mice, S49076 demonstrated properties suitable for in vivo efficacy studies. While the specific supplementary data table (Supplementary Table S1 from Burbridge et al., 2013) containing detailed pharmacokinetic parameters was not accessible in the conducted search, the study indicated a good pharmacokinetic/pharmacodynamic relationship.[1] The research highlighted that a 3.125 mg/kg oral dose resulted in a blood concentration of 100 nmol/L at 2 hours, which was sufficient for near-complete inhibition of MET phosphorylation in vivo.[1]
Clinical Pharmacokinetics in Humans
A first-in-human Phase I dose-escalation study established the safety profile and recommended dose of S49076 in patients with advanced solid tumors.[2] The study evaluated doses from 15 to 900 mg once-daily and 7.5 to 225 mg twice-daily, with the recommended Phase II dose determined to be 600 mg once-daily.[2]
While a detailed table of pharmacokinetic parameters across all dose cohorts was not available in the public search results, the study provided the following key insights into the human pharmacokinetics of S49076:
-
Dose Proportionality: Cmax and AUC increased proportionally with the dose, indicating no evidence of non-linearity.
-
Bioavailability: The oral bioavailability was estimated to be approximately 30%.
-
Half-life: The effective half-life was approximately 15 hours.
-
Accumulation: There was no evidence of significant drug accumulation with repeated dosing.
Signaling Pathways and Experimental Workflows
Mechanism of Action: S49076 Signaling Pathway Inhibition
Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.
Experimental Workflow: In Vivo Pharmacodynamic Study
Caption: Workflow for in vivo pharmacodynamic assessment of S49076.
Detailed Experimental Protocols
Cell Viability Assay (MTT/PI)
-
Cell Seeding: Seed cancer cells (e.g., GTL-16, SNU-16) in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Compound Addition: After 24 hours, add serial dilutions of S49076 hydrochloride to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration equivalent to four cell-doubling times.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Propidium Iodide (PI) Assay:
-
Add a solution of propidium iodide to each well.
-
Incubate for 2 hours at 20°C.
-
Measure fluorescence to determine the number of non-viable cells.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of S49076 and fitting the data to a dose-response curve.[1]
MET Phosphorylation ELISA
-
Cell Lysis: Lyse treated and untreated cells (e.g., GTL-16) with a lysis buffer containing protease and phosphatase inhibitors.
-
Coating: Coat a 96-well plate with a capture antibody specific for total MET protein.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add cell lysates to the wells and incubate to allow the capture antibody to bind to the MET protein.
-
Washing: Wash the plate to remove unbound proteins.
-
Detection Antibody: Add a detection antibody that specifically recognizes phosphorylated MET (e.g., anti-phospho-MET Tyr1234/1235).
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate to develop a colorimetric signal.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Normalization: Normalize the phospho-MET signal to the total protein concentration in each lysate.[1]
Cell Motility (Wound Healing) Assay
-
Cell Seeding: Grow cells (e.g., A549) to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing hepatocyte growth factor (HGF) to induce migration, along with various concentrations of S49076 or a vehicle control.
-
Image Acquisition: Capture images of the wounds at time zero and after a defined period (e.g., 40 hours).
-
Data Analysis: Measure the width of the gap at different time points. The inhibition of cell motility is calculated as the percentage of wound closure in treated wells compared to control wells. Calculate the IC50 for inhibition of motility.[1]
In Vivo Xenograft Study
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nu/nu).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 10^7 GTL-16 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer S49076 hydrochloride orally at various doses. The vehicle for S49076 can be a solution of 1% (w/v) hydroxyethylcellulose in an ammonium acetate buffer (pH 4.5).[1]
-
Pharmacodynamic Analysis:
-
At specified time points after a single dose (e.g., 2, 6, and 16 hours), euthanize a subset of mice from each group.
-
Excise the tumors and extract proteins.
-
Analyze the levels of phosphorylated and total MET using ELISA or Western blotting.
-
-
Anti-tumor Efficacy Analysis:
-
For efficacy studies, administer S49076 daily or on another specified schedule.
-
Measure tumor volumes regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after drug administration.
-
Determine the concentration of S49076 in plasma and tumor tissue using liquid chromatography-tandem mass spectrometry (LC/MS-MS).[1]
-
References
S49076 Hydrochloride: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S49076 hydrochloride (CAS Number: 1265966-31-1) is a potent, ATP-competitive tyrosine kinase inhibitor with a unique selectivity profile against the receptor tyrosine kinases (RTKs) MET, AXL, and the Fibroblast Growth Factor Receptors (FGFR1/2/3).[1][2] Aberrant signaling through these pathways is a known driver of tumor progression, metastasis, and resistance to anticancer therapies.[1] This document provides a comprehensive technical overview of the preclinical properties of S49076 hydrochloride, summarizing its physicochemical characteristics, biological activity, and the methodologies used for its evaluation.
Physicochemical Properties
S49076 hydrochloride is the salt form of the active free base, S49076. It is a synthetic small molecule developed for oral administration.[3] While some vendors provide slightly different CAS numbers for the hydrochloride salt (e.g., 1265965-19-2), the compound's identity is well-established.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 1265966-31-1 | [6] |
| Alternate CAS (HCl) | 1265965-19-2 | [4][5] |
| Free Base CAS | 1265965-22-7 | [7] |
| Molecular Formula | C₂₂H₂₃ClN₄O₄S | [4][8] |
| Molecular Weight | 474.96 g/mol | [4][8] |
| IUPAC Name | 3-[[(3Z)-2,3-dihydro-3-[[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene]-2-oxo-1H-indol-5-yl]methyl]-2,4-thiazolidinedione, monohydrochloride | [4] |
| Solubility | DMSO: ≥31 mg/mL (sparingly soluble) Water: Insoluble In Vivo Formulation: 3.3 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [5][7][8] |
| Storage Conditions | Powder: -20°C for up to 3 years In Solvent: -80°C for up to 2 years | [7] |
Mechanism of Action & Signaling Pathway
S49076 is a multi-targeted inhibitor that potently and selectively targets MET, AXL/MER, and FGFR1/2/3, with IC₅₀ values reported to be below 20 nM for these kinases.[7][8] It acts by competing with ATP for binding to the kinase domain of these receptors, thereby inhibiting their autophosphorylation and blocking the activation of downstream signaling cascades.[1] This disruption of signaling affects critical cellular processes involved in cancer, including proliferation, survival, migration, and angiogenesis.[2] Notably, S49076 is not a potent inhibitor of VEGFR2, which may allow it to circumvent some of the toxicities associated with broader spectrum anti-angiogenic agents.[9]
Preclinical Efficacy Data
In Vitro Activity
S49076 demonstrates potent inhibition of receptor phosphorylation and cell viability in a variety of cancer cell lines dependent on MET, AXL, or FGFR signaling.
Table 1: Inhibition of Cellular Phosphorylation by S49076
| Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| MET Phosphorylation | H441 | Western | 2 | [1][10] |
| GAB1 Phosphorylation | H441 | Western | 1 | [1][10] |
| MET Phosphorylation | GTL-16 | ELISA | 3 | [4][7] |
| AXL Phosphorylation | MEF-hAXL | ELISA | 56 | [4][7] |
| AKT (AXL-driven) | MDA-MB-231 | Western | 33 | [4][7] |
| FGFR1 Phosphorylation | H1703 | Western | 68 | [4] |
| FGFR2 Phosphorylation | SNU-16 | Western | 95 | [4] |
| FGFR3 Phosphorylation| RT-112 | Western | 200 |[4] |
Table 2: Inhibition of Cell Viability and Migration by S49076
| Cell Line | Cancer Type | Endpoint | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| GTL-16 | Gastric Carcinoma | Viability (MTT) | 3 | [1] |
| SNU-16 | Gastric Carcinoma | Viability (MTT) | 167 | [1] |
| A549 | Lung Carcinoma | Migration (Wound Healing) | 14 |[1] |
In Vivo Activity
Oral administration of S49076 leads to significant anti-tumor activity in various xenograft models at well-tolerated doses.
Table 3: In Vivo Efficacy of S49076 in Xenograft Models
| Model | Cancer Type | Dosing Schedule | Result | Reference(s) |
|---|---|---|---|---|
| GTL-16 | Gastric | 6 mg/kg/day, oral | >80% tumor growth inhibition | [9] |
| U87-MG | Glioblastoma | 6 mg/kg/day, oral | >80% tumor growth inhibition | [9] |
| SNU-16 | Gastric | 50-100 mg/kg/day, oral | Significant tumor growth inhibition | [11] |
| Colon Carcinoma | Colon | In combination with bevacizumab | Near total inhibition of tumor growth |[1] |
Pharmacodynamic studies in GTL-16 xenografts show that oral administration of S49076 at doses as low as 3.125 mg/kg results in over 80% inhibition of MET phosphorylation.[1] Pharmacokinetic analyses revealed a longer half-life in tumors (~7 hours) compared to blood (<2 hours) at this dose.[12]
Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of S49076. For complete, detailed protocols, readers are advised to consult the primary literature, particularly Burbridge et al., Mol Cancer Ther, 2013.[10]
General Experimental Workflow
The preclinical assessment of S49076 follows a standard drug discovery pipeline, progressing from initial compound characterization to in vitro cellular assays and finally to in vivo efficacy models.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.
-
General Protocol:
-
Cell Plating: Seed cells (e.g., GTL-16, SNU-16) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a range of concentrations of S49076 hydrochloride and incubate for a period equivalent to approximately four cell-doubling times.[1]
-
MTT Addition: Add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow formazan crystal formation.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.
-
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins (e.g., MET, GAB1, AKT) in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the protein of interest.
-
General Protocol:
-
Cell Treatment & Lysis: Treat cells (e.g., H441) with S49076 for a specified time (e.g., 2 hours), then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 3% BSA in TBST) for 1 hour, then incubate with a primary antibody specific for the phosphorylated target (e.g., Phospho-MET Tyr1349) overnight at 4°C.[14][15] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis to quantify band intensity. The membrane is often stripped and re-probed for the total protein as a loading control.[4]
-
In Vivo Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of S49076 in a living system.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.
-
General Protocol:
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).[11][16]
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., GTL-16, U87-MG) into the flank of each mouse.[11][16]
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer S49076 hydrochloride, formulated in a suitable vehicle, orally at specified doses and schedules (e.g., once daily, 5 days a week).[11] The control group receives the vehicle only.
-
Efficacy Monitoring: Measure tumor volumes regularly (e.g., twice weekly) and monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate tumor growth inhibition (TGI). For pharmacodynamic assessments, tumors can be excised at specific time points after the final dose to analyze target modulation (e.g., MET phosphorylation) by ELISA or Western blot.[17] All animal procedures must be conducted in accordance with approved ethical guidelines.
-
Conclusion
S49076 hydrochloride is a potent oral inhibitor of MET, AXL, and FGFR, key oncogenic drivers in numerous malignancies. Preclinical data robustly demonstrates its ability to inhibit downstream signaling, reduce cancer cell viability and migration, and suppress tumor growth in vivo. Its distinct selectivity profile and demonstrated efficacy, both as a single agent and in combination therapies, underscore its potential as a valuable therapeutic agent in oncology. The data and protocols summarized in this guide provide a technical foundation for researchers and drug developers working with this compound. A first-in-human Phase I study has established a tolerable safety profile and a recommended dose of 600 mg once daily, supporting further investigation in combination therapies.[3]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. S49076 . HCl [cogershop.com]
- 3. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S49076 | c-Met/HGFR | TAM Receptor | FGFR | TargetMol [targetmol.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
(Z)-S49076 Hydrochloride: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of (Z)-S49076 hydrochloride in Dimethyl Sulfoxide (DMSO). (Z)-S49076 is a potent inhibitor of the receptor tyrosine kinases (RTKs) MET, AXL/MER, and FGFR1/2/3, which are crucial mediators of cell survival, proliferation, and migration.[1] Understanding its behavior in a common laboratory solvent like DMSO is critical for accurate and reproducible experimental results in drug discovery and development.
Core Properties of this compound in DMSO
Quantitative data regarding the solubility and recommended storage conditions for (Z)-S49076 and its hydrochloride salt in DMSO are summarized below. It is important to note that solubility can be influenced by factors such as the purity of the compound, water content in the DMSO, and temperature.
| Parameter | Value | Notes |
| Solubility of (Z)-S49076 (Free Base) in DMSO | 81 mg/mL (184.72 mM)[2] 87 mg/mL (198.4 mM)[3] | Sonication is recommended to aid dissolution.[2] The presence of moisture in DMSO can reduce solubility.[3] |
| Solubility of this compound in DMSO | ≥ 31 mg/mL (65.27 mM) | The "≥" indicates that the saturation point may be higher. Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended. |
| Long-term Storage of Powder | -20°C for up to 3 years[2] | |
| Storage of Stock Solutions in DMSO | -80°C for up to 1 year[2] -20°C for up to 1 year | For cell culture experiments, aliquoting at 10 mmol/L and storing at -20°C has been reported.[1] |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound in DMSO are provided to enable researchers to validate these parameters under their specific laboratory conditions.
Protocol 1: Determination of Kinetic Solubility in DMSO
This protocol outlines a method to determine the kinetic solubility of this compound in DMSO, which is a common practice in early drug discovery.[4][5][6]
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV spectrophotometer with a plate reader
-
Filtration apparatus for 96-well plates (for direct UV method)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Quantification:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation point and thus the kinetic solubility.
-
Direct UV Absorption: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration is calculated from a standard curve, and the highest concentration that remains in solution is determined as the kinetic solubility.
-
Protocol 2: Assessment of Stability in DMSO
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO (≥99.9% purity)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass vials with screw caps
Procedure:
-
Sample Preparation: Aliquot the 10 mM stock solution of this compound in DMSO into multiple amber glass vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature (25°C), 4°C, and -20°C). Include a time-zero (T0) sample that is analyzed immediately.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
HPLC Analysis:
-
At each time point, dilute a sample to a suitable concentration for HPLC analysis (e.g., with a 50:50 acetonitrile:water mixture).
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient suitable to elute the compound and potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at the λmax of this compound or MS detection of the parent ion.
-
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of the compound remaining relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100.
-
A significant decrease in the percentage remaining indicates degradation. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.
-
Visualizations
The following diagrams illustrate the signaling pathways inhibited by (Z)-S49076 and a typical experimental workflow for assessing its stability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 | c-Met/HGFR | TAM Receptor | FGFR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (Z)-S49076 Hydrochloride in In Vitro Cell-Based Assays
For Research Use Only.
Introduction
(Z)-S49076 hydrochloride is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including MET, AXL, and Fibroblast Growth Factor Receptors (FGFR1/2/3).[1][2][3] Aberrant signaling through these pathways is a crucial driver in the progression, metastasis, and therapeutic resistance of various human malignancies.[1][2][3][4] this compound effectively blocks the autophosphorylation of these RTKs and their downstream signaling pathways, leading to the inhibition of cancer cell proliferation, migration, and colony formation in vitro.[1][2][4] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP pocket of MET, AXL, and FGFR kinases, thereby preventing their phosphorylation and subsequent activation. This blockade inhibits downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cell survival, proliferation, and migration.[1][3]
Figure 1. S49076 hydrochloride signaling pathway.
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various in vitro cell-based assays.
| Target/Assay | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| Phosphorylation Inhibition | ||||
| MET Phosphorylation | H441 | Western Blot | 2 | [1] |
| GAB1 Phosphorylation | H441 | Western Blot | 1 | [1] |
| MET Phosphorylation | GTL-16 | ELISA | 3 | [1] |
| AXL Phosphorylation | MEFs-hAXL | ELISA | 56 | [1] |
| FGFR1 Phosphorylation | - | Densitometry | 68 | [1] |
| FGFR2 Phosphorylation | - | Densitometry | 95 | [1] |
| FGFR3 Phosphorylation | - | Densitometry | 200 | [1] |
| Cellular Assays | ||||
| Cell Viability | GTL-16 (MET-dependent) | MTT | 3 | [1] |
| Cell Viability | SNU-16 (FGFR2-dependent) | MTT | 167 | [1] |
| Cell Viability | MKN-7 | Propidium Iodide | >10,000 | [1] |
| Cell Migration | A549 (HGF-induced) | Wound Healing | 14 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Figure 2. MTT cell viability assay workflow.
Materials:
-
This compound
-
Cell lines (e.g., GTL-16, SNU-16)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a period equivalent to 4 cell doubling times (e.g., 96 hours for GTL-16, 120 hours for SNU-16).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Kinase Phosphorylation Assay (ELISA/Western Blot)
This protocol measures the inhibitory effect of this compound on the phosphorylation of its target kinases (MET, AXL, FGFR) and downstream effectors.
Figure 3. Kinase phosphorylation assay workflow.
Materials:
-
This compound
-
Cell lines (e.g., H441, GTL-16)
-
Ligands (e.g., HGF, GAS6) as required
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-specific and total protein antibodies (for MET, AXL, FGFR, etc.)
-
ELISA kit or Western blot reagents (SDS-PAGE gels, transfer membranes, secondary antibodies, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If necessary, serum-starve the cells overnight to reduce basal phosphorylation.
-
Pre-treat cells with various concentrations of this compound for 2 hours.[1]
-
For non-constitutively active cell lines, stimulate with the appropriate ligand (e.g., HGF for MET) for 10-20 minutes before lysis.[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Analysis:
-
For ELISA: Follow the manufacturer's instructions for the specific phospho-kinase ELISA kit. Typically, this involves adding the lysate to antibody-coated wells, followed by detection antibodies and a substrate.
-
For Western Blot:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against the phosphorylated and total target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
-
Data Analysis:
-
Quantify band intensity using densitometry for Western blots or absorbance for ELISA.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Figure 4. Wound healing assay workflow.
Materials:
-
This compound
-
Cell line (e.g., A549)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Monolayer Formation:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove any detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing different concentrations of this compound and any necessary stimulants (e.g., HGF).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 12, 24, or 40 hours).[1]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area.
-
Colony Formation Assay (Soft Agar Assay)
This assay evaluates the ability of cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis, and the effect of this compound on this ability.
Figure 5. Soft agar colony formation assay workflow.
Materials:
-
This compound
-
Hepatocarcinoma cells or other suitable cell line
-
6-well plates
-
Agar (low melting point)
-
2X complete culture medium
-
Crystal violet solution
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1% agar solution in water and autoclave. Cool to 42°C in a water bath.
-
Prepare 2X culture medium and warm to 42°C.
-
Mix equal volumes of the 1% agar and 2X medium to get a 0.5% agar medium.
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify.
-
-
Prepare Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and cool to 42°C.
-
Trypsinize and count the cells. Prepare a cell suspension in 2X medium at twice the desired final concentration.
-
Mix the cell suspension with an equal volume of the 0.7% agar to get a 0.35% agar/cell mixture. Include the desired concentrations of this compound in this mixture.
-
-
Plating and Incubation:
-
Carefully layer 1 mL of the top agar/cell mixture onto the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium containing the appropriate concentration of this compound on top of the agar.
-
Incubate at 37°C for 2-3 weeks. Feed the cells twice a week by replacing the top medium with fresh medium containing the inhibitor.
-
-
Staining and Counting:
-
After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well for 1 hour.
-
Count the number of colonies using a microscope.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for (Z)-S49076 Hydrochloride in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-S49076 hydrochloride is a potent and selective inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2] These kinases are crucial regulators of various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of MET and AXL signaling is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of MET and AXL, thereby blocking their autophosphorylation and subsequent activation of downstream signaling pathways.[4]
Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound. This method allows for the direct assessment of the phosphorylation status of target proteins and their downstream effectors, providing a quantitative measure of inhibitor efficacy. These application notes provide a detailed protocol for determining the optimal concentration of this compound to inhibit MET and AXL phosphorylation in cultured cells using Western blotting.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that potently and selectively targets MET, AXL, and to some extent, FGFR.[1][2] Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Growth Arrest-Specific 6 (Gas6) for AXL, these receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades such as the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell survival and proliferation.[5] this compound inhibits this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.
Data Presentation
The following table summarizes the reported IC50 values for this compound in inhibiting MET and AXL phosphorylation in different cell lines. This data is essential for determining the appropriate concentration range for your Western blotting experiments.
| Target | Cell Line | IC50 (nM) | Reference |
| p-MET | H441 | 2 | [1] |
| p-MET | GTL-16 | 3 | [6] |
| p-AXL | Engineered murine embryonic fibroblasts | 56 | [6][7] |
| p-AKT (downstream of AXL) | MDA-MB-231 | 33 | [6] |
Experimental Protocols
This section provides a detailed protocol for a Western blotting experiment to assess the inhibitory effect of this compound on MET and AXL phosphorylation.
Materials
-
Cell Lines: A cell line with endogenous or induced expression of MET and/or AXL (e.g., H441, GTL-16, MDA-MB-231).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Recombinant Ligands (optional): HGF or Gas6 to stimulate receptor phosphorylation.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™ Phosphatase Inhibitor Cocktail). The use of a lysis buffer specifically designed for phospho-protein extraction is recommended.[8][9]
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (Tyr1234/1235)
-
Rabbit anti-MET
-
Rabbit anti-phospho-AXL (Tyr702)
-
Rabbit anti-AXL
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate.
-
Imaging System.
Experimental Workflow
Caption: A general workflow for Western blotting analysis of this compound's effect.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
(Optional) If studying ligand-induced phosphorylation, serum-starve the cells for 4-16 hours prior to treatment.
-
Prepare serial dilutions of this compound in serum-free or complete medium. A suggested concentration range is 0, 1, 10, 50, 100, and 500 nM.
-
Aspirate the medium and add the medium containing the inhibitor. Incubate for 2 hours.[1]
-
(Optional) If using a ligand, add HGF (for MET) or Gas6 (for AXL) at a final concentration of 50-100 ng/mL for the last 15-30 minutes of the inhibitor incubation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total, non-phosphorylated form of the target protein.
-
Mandatory Visualization
MET and AXL Signaling Pathways
The following diagram illustrates the signaling pathways of MET and AXL and the point of inhibition by this compound.
Caption: Inhibition of MET and AXL signaling by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL and MET in Hepatocellular Carcinoma: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. bostonbioproducts.com [bostonbioproducts.com]
Application Notes and Protocols: S49076 Hydrochloride for Studying Drug Resistance in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S49076 hydrochloride, a potent inhibitor of MET, AXL, and FGFR, to investigate and overcome drug resistance mechanisms in non-small cell lung cancer (NSCLC) cell lines.
Introduction to S49076 Hydrochloride
S49076 hydrochloride is a novel, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets MET, AXL, and FGFR receptor tyrosine kinases with high potency.[1][2] Aberrant signaling through these pathways is a well-documented driver of tumorigenesis and has been strongly implicated in both primary and acquired resistance to various cancer therapies, including EGFR inhibitors in NSCLC.[1][3] By simultaneously blocking these key resistance pathways, S49076 presents a promising strategy to circumvent drug resistance in NSCLC.
The primary mechanism of action of S49076 involves the inhibition of autophosphorylation of MET, AXL, and FGFRs, which in turn blocks their downstream signaling cascades, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[1] This inhibition has been shown to impede cell proliferation, migration, and colony formation in various cancer cell lines, including those derived from NSCLC.[1][2][4]
Application in NSCLC Drug Resistance Studies
Amplification of the MET gene is observed in up to 20% of EGFR-mutant NSCLC tumors with acquired resistance to EGFR inhibitors.[1] Furthermore, activation of AXL and FGFR signaling has also been identified as a significant mechanism of resistance to EGFR TKIs.[2][5][6] S49076's ability to target these three pathways makes it an invaluable tool for:
-
Investigating the role of MET, AXL, and FGFR in mediating resistance to existing NSCLC therapies.
-
Evaluating the potential of dual-targeting strategies to overcome resistance.
-
Screening for sensitive and resistant NSCLC cell line models.
-
Elucidating the downstream molecular consequences of MET/AXL/FGFR inhibition.
Data Presentation
The following tables summarize the inhibitory activity of S49076 hydrochloride in various cancer cell lines, with a focus on NSCLC where data is available.
Table 1: In Vitro Inhibitory Activity of S49076 Hydrochloride on Kinase Phosphorylation
| Target Kinase | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| p-MET (Tyr1234/1235) | H441 (NSCLC) | Western Blot | 2 | [3] |
| p-GAB1 | H441 (NSCLC) | Western Blot | 1 | [3] |
| p-MET | GTL-16 (Gastric) | ELISA | 3 | [3][7] |
| p-AXL | MEF (Engineered) | ELISA | 56 | [7] |
| p-AKT (downstream of AXL) | MDA-MB-231 (Breast) | Western Blot | 33 | [8] |
| p-FGFR1 | H1703 (NSCLC) | Western Blot | 68 | [3] |
| p-FGFR2 | SNU-16 (Gastric) | Western Blot | 95 | [3] |
| p-FGFR3 | RT-112 (Bladder) | Western Blot | 200 | [3] |
Table 2: In Vitro Anti-proliferative and Anti-migratory Activity of S49076 Hydrochloride
| Activity | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| Inhibition of Viability | GTL-16 (Gastric) | MTT Assay | 3 | [3] |
| Inhibition of Viability | SNU-16 (Gastric) | MTT Assay | 167 | [3] |
| Inhibition of Motility | A549 (NSCLC) | Wound Healing Assay | 14 | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of S49076 hydrochloride on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H441, or EGFR-TKI resistant lines)
-
S49076 hydrochloride (dissolved in DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of S49076 hydrochloride in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing various concentrations of S49076. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the S49076 concentration to determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Inhibition of MET, AXL, and FGFR Phosphorylation
This protocol is to assess the inhibitory effect of S49076 hydrochloride on the phosphorylation of MET, AXL, FGFR, and their downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
S49076 hydrochloride
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-AXL, anti-total AXL, anti-p-FGFR, anti-total FGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of S49076 hydrochloride for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis in NSCLC cells following treatment with S49076 hydrochloride.
Materials:
-
NSCLC cell lines
-
S49076 hydrochloride
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with S49076 hydrochloride at desired concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization and centrifugation.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL. c. Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension according to the manufacturer's instructions. d. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizations
Caption: S49076 hydrochloride inhibits MET, AXL, and FGFR signaling pathways.
Caption: Experimental workflow for evaluating S49076 hydrochloride in NSCLC cell lines.
References
- 1. [PDF] AXL receptor tyrosine kinase as a therapeutic target in NSCLC | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Dose-Response Curve for (Z)-S49076 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-S49076 hydrochloride is a novel and potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including MET, AXL, and FGFR.[1][2][3][4] Aberrant signaling through these pathways is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][5] S49076 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of these kinases and subsequently inhibiting their downstream signaling cascades.[1] These application notes provide detailed protocols for establishing a comprehensive dose-response curve for this compound, enabling researchers to assess its potency and efficacy in relevant cellular models. The following protocols cover the assessment of target engagement, cellular viability, and clonogenic survival.
Quantitative Data Summary
The following tables summarize key IC50 values for this compound from preclinical studies. These values can serve as a reference for expected outcomes in various cancer cell models.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| MET | <20 |
| AXL | <20 |
| MER | <20 |
| FGFR1 | <20 |
| FGFR2 | <20 |
| FGFR3 | <20 |
Source: In radiometric assays, S49076 potently inhibited the tyrosine kinase activity of MET, AXL, MER, and FGFR1/2/3 with IC50 values below 20 nmol/L.[1]
Table 2: Inhibition of Cellular Phosphorylation
| Cell Line | Phosphorylated Target | Assay Method | IC50 (nM) |
| H441 | MET | Western Blot | 2 |
| H441 | GAB1 | Western Blot | 1 |
| GTL-16 | MET | ELISA | 2 |
Source: Densitometric analysis of the blots indicated IC50s of 2 and 1 nmol/L for the inhibition of MET and GAB1 phosphorylation respectively. Levels of phosphorylated and total MET were evaluated by ELISA, with an IC50 of 2 nmol/L for the inhibition of MET phosphorylation in GTL-16 cells.[1]
Table 3: Inhibition of Cell Viability
| Cell Line | Assay Method | IC50 (µM) |
| GTL-16 | MTT | 0.003 |
| SNU-16 | MTT | 0.167 |
| MKN-7 | Propidium Iodide | >10 |
Source: IC50 values were 3, 167, and >10 μmol/L for GTL-16, SNU-16, and MKN-7, respectively.[1]
Table 4: Inhibition of Cell Motility and Colony Formation
| Cell Line | Assay | IC50 (nM) |
| A549 | Cell Motility (Wound Healing) | 14 |
| HLE | Colony Formation (Soft Agar) | - |
| JHH2 | Colony Formation (Soft Agar) | - |
| JHH4 | Colony Formation (Soft Agar) | - |
| JHH6 | Colony Formation (Soft Agar) | - |
Source: Image analysis enabled calculation of an IC50 for inhibition of cell motility of 14 nmol/L. S49076 also inhibited colony formation of HLE, JHH2, JHH4, and JHH6 cells in soft agar.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for S49076 Hydrochloride Treatment in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S49076 hydrochloride is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases, including MET, AXL, and FGFR.[1][2][3][4] These signaling pathways are frequently dysregulated in various cancers, contributing to tumor growth, proliferation, survival, and resistance to therapy.[1][3] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients of in vivo tumors, providing a more accurate platform for evaluating the efficacy of anti-cancer agents.[5] This document provides detailed application notes and protocols for the treatment of 3D tumor spheroid models with S49076 hydrochloride.
Mechanism of Action
S49076 is an ATP-competitive tyrosine kinase inhibitor. It potently blocks the cellular phosphorylation of MET, AXL, and Fibroblast Growth Factor Receptors (FGFR1/2/3), thereby inhibiting their downstream signaling pathways.[1][2][6] This multi-targeted approach allows S49076 to overcome resistance mechanisms that may arise from the activation of alternative signaling pathways. In preclinical studies, S49076 has demonstrated the ability to inhibit tumor cell viability, migration, and colony formation in various cancer cell lines.[6][7]
Below is a diagram illustrating the signaling pathways inhibited by S49076 hydrochloride.
Data Presentation
The following tables summarize the in vitro activity of S49076 hydrochloride from preclinical studies. This data can be used as a reference for designing experiments in 3D tumor spheroid models.
Table 1: In Vitro Kinase Inhibitory Activity of S49076
| Kinase | IC50 (nM) |
| MET | < 20 |
| AXL | < 20 |
| MER | < 20 |
| FGFR1 | < 20 |
| FGFR2 | < 20 |
| FGFR3 | < 20 |
Source: Data compiled from publicly available research.[2][4]
Table 2: In Vitro Cellular Activity of S49076 in 2D and 3D (Soft Agar) Cultures
| Cell Line | Cancer Type | Assay Type | IC50 |
| GTL-16 | Gastric Carcinoma | 2D Viability (MTT) | 3 nM |
| H441 | NSCLC | MET Phosphorylation | 2 nM |
| GTL-16 | Gastric Carcinoma | MET Phosphorylation | 3 nM |
| - | - | AXL Phosphorylation | 56 nM |
| MDA-MB-231 | Breast Cancer | AKT Phosphorylation (AXL-driven) | 33 nM |
| HLE | Hepatocarcinoma | 3D Colony Formation (Soft Agar) | Potent Inhibition |
| JHH2 | Hepatocarcinoma | 3D Colony Formation (Soft Agar) | Potent Inhibition |
| JHH4 | Hepatocarcinoma | 3D Colony Formation (Soft Agar) | Potent Inhibition |
| JHH6 | Hepatocarcinoma | 3D Colony Formation (Soft Agar) | Potent Inhibition |
Source: Data compiled from publicly available research.[1][2][7]
Experimental Protocols
The following are detailed protocols for the formation of 3D tumor spheroids, treatment with S49076 hydrochloride, and subsequent analysis of cell viability and apoptosis.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MET, AXL, or FGFR dependent)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) plates
-
S49076 hydrochloride stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete medium at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Suspension: Neutralize trypsin with complete medium, collect the cells in a 15 mL conical tube, and centrifuge at 200 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL, optimization may be required) and seed 100 µL into each well of a 96-well ULA plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C and 5% CO₂ for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: S49076 Hydrochloride Treatment of 3D Tumor Spheroids
Procedure:
-
Prepare Drug Dilutions: Prepare a serial dilution of S49076 hydrochloride in complete medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO at the same final concentration as the drug).
-
Treatment: After 3-5 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the corresponding S49076 hydrochloride dilution or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized depending on the cell line and experimental endpoint.
-
Medium Change (for longer studies): For longer-term studies, perform a half-medium change with fresh drug dilutions every 2-3 days.
Protocol 3: Analysis of Spheroid Growth and Viability
A. Spheroid Size Measurement:
-
Image Acquisition: At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. The area can also be calculated.
-
Data Analysis: Calculate the percentage of growth inhibition compared to the vehicle-treated control.
B. Cell Viability Assay (ATP-based): This protocol utilizes a commercially available 3D cell viability assay that measures ATP levels.
Procedure:
-
Reagent Preparation: Prepare the cell viability reagent according to the manufacturer's instructions.
-
Assay: Add the reagent directly to each well containing a spheroid. The volume added should be equal to the volume of medium in the well.
-
Lysis: Place the plate on a shaker for 5-10 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol uses a fluorescent probe to detect caspase-3/7 activity, an indicator of apoptosis.
Procedure:
-
Reagent Preparation: Prepare the caspase-3/7 reagent and a nuclear counterstain (e.g., Hoechst 33342) in an appropriate buffer or medium as per the manufacturer's protocol.
-
Staining: Add the staining solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Image Acquisition: Acquire fluorescent images using a high-content imaging system or a fluorescence microscope. Use appropriate filters for the caspase-3/7 probe (green) and the nuclear stain (blue).
-
Image Analysis: Use image analysis software to quantify the number of caspase-3/7 positive cells (apoptotic cells) and the total number of cells (from the nuclear stain).
-
Data Analysis: Calculate the percentage of apoptotic cells in each spheroid.
Troubleshooting
-
Irregular Spheroid Formation: Ensure a single-cell suspension before seeding. Optimize cell seeding density. Some cell lines may require the addition of extracellular matrix components (e.g., Matrigel) to the medium to form tight spheroids.
-
High Variability in Spheroid Size: Ensure uniform cell seeding and proper plate centrifugation.
-
Low Signal in Viability/Apoptosis Assays: Ensure complete lysis of the spheroids for ATP-based assays. For imaging-based assays, optimize staining time and imaging parameters.
Conclusion
The use of 3D tumor spheroid models provides a robust platform for evaluating the anti-tumor activity of S49076 hydrochloride in a more physiologically relevant context. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the efficacy of this multi-targeted kinase inhibitor. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing deeper cancer insights through 3D spheroid imaging | Drug Discovery News [drugdiscoverynews.com]
- 5. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging and analysis of 3D tumor spheroids enriched for a cancer stem cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following (Z)-S49076 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-S49076 hydrochloride is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. These RTKs are crucial regulators of key cellular processes such as proliferation, survival, and migration. Dysregulation of their signaling pathways is a common feature in various human cancers, making them attractive targets for therapeutic intervention. This compound exerts its anti-tumor effects by blocking the ATP-binding sites of these kinases, thereby inhibiting their phosphorylation and downstream signaling cascades[2][4]. This ultimately leads to a reduction in cancer cell proliferation and viability[1][5].
Flow cytometry is an indispensable tool for elucidating the cellular responses to targeted therapies like this compound. This high-throughput technique allows for the precise quantification of cell cycle distribution and the extent of apoptosis induction at a single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Data Presentation
The following tables present illustrative quantitative data representing the expected outcomes of this compound treatment on a cancer cell line (e.g., a MET-amplified gastric cancer cell line or an AXL-overexpressing non-small cell lung cancer cell line). This data is intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| (Z)-S49076 (10 nM) | 58.7 ± 2.5 | 25.1 ± 1.8 | 16.2 ± 1.0 |
| (Z)-S49076 (50 nM) | 69.4 ± 3.0 | 18.5 ± 1.3 | 12.1 ± 0.8 |
| (Z)-S49076 (100 nM) | 75.1 ± 2.8 | 12.3 ± 1.1 | 12.6 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 92.5 ± 1.8 | 3.1 ± 0.5 | 4.4 ± 0.7 |
| (Z)-S49076 (50 nM) | 75.3 ± 2.5 | 15.8 ± 1.2 | 8.9 ± 0.9 |
| (Z)-S49076 (100 nM) | 60.1 ± 3.1 | 25.4 ± 1.9 | 14.5 ± 1.3 |
| (Z)-S49076 (200 nM) | 42.8 ± 3.5 | 38.2 ± 2.4 | 19.0 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibited by this compound
Caption: Inhibition of MET, AXL, and FGFR signaling by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after treatment.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for quantifying apoptosis after treatment.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare the desired concentrations of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Include a vehicle control (DMSO only). Replace the medium in the wells with the treatment or control medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
This protocol describes the method for quantifying apoptosis in cancer cells treated with this compound by detecting the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells once with PBS and detach them using a gentle cell dissociation reagent. Combine the detached cells with the collected medium.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for Phosphorylated MET (p-MET) Following S49076 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of phosphorylated c-MET (p-MET) in cells treated with S49076 hydrochloride, a potent inhibitor of MET, AXL, and FGFR tyrosine kinases.[1][2][3][4][5] This protocol is intended for researchers in cell biology, oncology, and drug development to visualize and quantify the inhibition of c-MET phosphorylation in response to S49076 treatment.
S49076 hydrochloride is an ATP-competitive tyrosine kinase inhibitor with high potency against MET, AXL/MER, and FGFR1/2/3.[1][3][4] Dysregulation of the c-MET signaling pathway is implicated in a variety of human cancers, promoting tumor growth, invasion, and metastasis.[6][7][8][9] S49076 has been shown to potently block the cellular phosphorylation of MET and its downstream signaling pathways.[4][5] This immunofluorescence protocol allows for the direct visualization of this inhibitory effect at a cellular level.
Quantitative Data Summary
The following table summarizes the in vitro potency of S49076 against MET phosphorylation in different cell lines. This data is critical for determining the appropriate concentration range for your experiments.
| Cell Line | Assay Type | Target | IC50 (nmol/L) | Reference |
| H441 | Western Blot | p-MET (Tyr1234/1235) | 2 | [10] |
| H441 | Western Blot | p-GAB1 | 1 | [10] |
| GTL-16 | ELISA | p-MET | 3 | [11] |
| GTL-16 | Viability (MTT) | Cell Viability | 3 | [12] |
| A549 | Motility Assay | Cell Migration | 14 | [12] |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedure, the following diagrams illustrate the c-MET signaling pathway targeted by S49076 and the immunofluorescence staining workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-MET [stage.abbviescience.com]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Long-Term Storage and Stability of (Z)-S49076 Hydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines and experimental protocols for the long-term storage and stability assessment of (Z)-S49076 hydrochloride stock solutions. This compound is a potent inhibitor of MET, AXL/MER, and FGFR1/2/3 tyrosine kinases, making it a valuable tool in cancer research and drug development. Ensuring the integrity of stock solutions over time is critical for reproducible and reliable experimental results. This application note outlines recommended storage conditions, provides a comprehensive protocol for stability testing using a stability-indicating HPLC method, and details forced degradation studies to understand the molecule's intrinsic stability.
Introduction
This compound is a small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in cancer progression and resistance to therapy.[1][2] The reliability of in vitro and in vivo studies using this compound is directly dependent on the stability and purity of the stock solutions. Degradation of the compound can lead to inaccurate concentration determination and potentially confounding experimental outcomes. Therefore, establishing and validating appropriate long-term storage conditions is a critical aspect of laboratory best practices.
This document serves as a comprehensive guide for researchers, providing both recommended storage conditions based on available data and detailed protocols to independently verify the long-term stability of this compound stock solutions.
Chemical Information
| Compound Name | This compound |
| Synonyms | S49076 HCl |
| CAS Number | 1265966-31-1[3][4] |
| Molecular Formula | C₂₂H₂₃ClN₄O₄S[5] |
| Molecular Weight | 474.96 g/mol [3][5] |
Recommended Long-Term Storage Conditions
Based on information from various suppliers, the following storage conditions are recommended for this compound.
Solid Compound
| Storage Temperature | Duration | Notes |
| -20°C | Up to 4 years[6] | Store in a dry, dark place. |
Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Notes |
| DMSO | Up to 81 mg/mL (184.72 mM)[1] | -80°C | 1 to 2 years[7] | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for best results. |
| DMSO | Up to 81 mg/mL (184.72 mM)[1] | -20°C | Up to 1 year[7] | For shorter-term storage. Aliquoting is still recommended. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.75 mg of the compound.
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Long-Term Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound stock solutions over time.
Experimental Workflow for Stability Assessment:
Caption: Workflow for long-term stability assessment of this compound stock solutions.
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 4.1.
-
Immediately after preparation (t=0), analyze an aliquot of the stock solution using a validated stability-indicating HPLC method (see Protocol 4.3 for a proposed method). This will serve as the baseline for purity and concentration.
-
Store the remaining aliquots under various conditions:
-
-80°C (recommended long-term)
-
-20°C (alternative long-term)
-
4°C (refrigerated, for short-term stability assessment)
-
Room temperature (accelerated degradation)
-
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC, ensuring to inject the same volume as the t=0 sample.
-
Calculate the percentage of the parent compound remaining relative to the t=0 sample.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
Proposed Stability-Indicating HPLC Method
This is a proposed method based on common practices for tyrosine kinase inhibitors and requires validation for this compound according to ICH Q2(R1) guidelines.[8][9][10][11][12]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1, v/v) |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to ensure the analytical method is "stability-indicating." The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Forced Degradation Experimental Workflow:
Caption: Workflow for forced degradation studies of this compound.
Procedure:
-
Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder and a stock solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
For each condition, analyze the stressed samples by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Signaling Pathways Inhibited by (Z)-S49076
(Z)-S49076 is a multi-kinase inhibitor that targets the MET, AXL, and FGFR signaling pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a hallmark of many cancers.
Simplified Signaling Pathway Diagram:
Caption: Simplified diagram of MET, AXL, and FGFR signaling pathways inhibited by this compound.
Conclusion
The stability and integrity of this compound stock solutions are paramount for obtaining accurate and reproducible results in research and development. This application note provides a comprehensive overview of the recommended storage conditions and detailed protocols for stability assessment. For optimal long-term storage, it is recommended to store DMSO stock solutions of this compound at -80°C in single-use aliquots. Researchers are encouraged to perform their own stability studies using the provided protocols, particularly when using the compound in long-term experiments or when deviating from the recommended storage conditions. The provided stability-indicating HPLC method serves as a starting point and should be validated for its intended use. By adhering to these guidelines, researchers can ensure the quality of their experimental data and contribute to the reliable evaluation of this promising multi-kinase inhibitor.
References
- 1. S49076 | c-Met/HGFR | TAM Receptor | FGFR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. molnova.cn [molnova.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. mastercontrol.com [mastercontrol.com]
- 12. qbdgroup.com [qbdgroup.com]
Troubleshooting & Optimization
overcoming off-target effects of (Z)-S49076 hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects of (Z)-S49076 hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets are the receptor tyrosine kinases MET, AXL, MER, and FGFR1/2/3, with IC50 values typically below 20 nM in biochemical assays.[1] It has demonstrated strong preclinical activity in cancer models dependent on these signaling pathways.[1][2]
A2: While this compound is highly selective, off-target effects are a possibility with any kinase inhibitor. Unexpected phenotypes could arise from the inhibition of other kinases or from complex downstream signaling consequences of inhibiting multiple primary targets simultaneously. One identified potential off-target is Aurora B kinase, particularly in cells that are not dependent on c-Met signaling.[3] It is also important to consider that inhibiting MET, AXL, and FGFR can impact numerous downstream pathways, including those involved in proliferation, migration, and survival.[1][2]
Q3: How can I confirm that the observed effect in my experiment is due to the inhibition of the intended target(s) of this compound?
A3: To validate that the observed phenotype is an on-target effect, several experimental approaches are recommended:
-
Orthogonal Inhibition: Use a structurally different inhibitor that targets the same primary kinase (e.g., a different MET or FGFR inhibitor) to see if it recapitulates the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target (e.g., MET).[4] If the phenotype is lost in the knockout cells treated with (Z)-S49076, it suggests an on-target effect.
-
Rescue Experiments: Introduce a drug-resistant mutant of the target kinase into your cells. If the inhibitor's effect is reversed in these cells, it confirms the on-target activity.[5]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is crucial to perform a dose-response curve in your specific cell line to determine the lowest effective concentration that achieves the desired level of inhibition of your primary target. Using concentrations significantly above the IC90 for the intended target(s) increases the likelihood of engaging off-target kinases. For example, in GTL-16 cells, 10 nmol/L of S49076 was sufficient for 90% inhibition of MET phosphorylation.[3] A kinome scan of S49076 at 100 nmol/L showed that only 6% of 442 kinases were identified as hits, indicating good selectivity at this concentration.[1]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Cell Line Not Dependent on MET, AXL, or FGFR Signaling
-
Possible Cause: Off-target inhibition of a kinase essential for the survival of that specific cell line. A known potential off-target in c-Met-independent cells is Aurora B kinase, which is involved in cell cycle regulation.[3][6]
-
Troubleshooting Steps:
-
Confirm Target Independence: Verify that your cell line does not express or depend on MET, AXL, or FGFR signaling using Western blot or qPCR.
-
Assess Cell Cycle Arrest: Treat cells with (Z)-S49076 and perform cell cycle analysis by flow cytometry. Inhibition of Aurora B can lead to defects in mitosis and polyploidy.[7]
-
Use a Specific Aurora B Inhibitor: Treat your cells with a well-characterized, specific Aurora B inhibitor (e.g., ZM447439) to see if it phenocopies the effect of (Z)-S49076.
-
Perform a Kinome-wide Screen: If the issue persists and is critical for your research, consider a kinome-wide profiling service to identify the specific off-target(s) in your cellular context.
-
Issue 2: Discrepancy Between the Phenotype Observed with (Z)-S49076 and Genetic Knockdown of the Target Kinase
-
Possible Cause 1: The phenotype is due to an off-target effect of the compound.
-
Troubleshooting Steps:
-
Validate On-Target Inhibition: Confirm that (Z)-S49076 is inhibiting the phosphorylation of its intended target (e.g., p-MET, p-AXL) in your cells at the concentration used via Western blot.
-
Use a Structurally Unrelated Inhibitor: As mentioned in the FAQs, use a different inhibitor for the same target to see if the phenotype is consistent.
-
Perform a Rescue Experiment: Introduce a drug-resistant mutant of the target to see if the phenotype is reversed.
-
-
Possible Cause 2: The inhibitor affects the non-catalytic (e.g., scaffolding) functions of the target kinase, which are not affected by genetic knockdown.
-
Troubleshooting Steps:
-
Investigate Downstream Signaling: Perform a broader analysis of downstream signaling pathways using Western blotting or phospho-proteomics to understand the full impact of the inhibitor compared to the genetic knockdown.
-
Consult the Literature: Research the known scaffolding functions of your target kinase to inform your hypothesis.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Primary Targets
| Target Kinase | Assay Type | IC50 (nmol/L) | Cell Line / System | Reference |
| MET (p-MET Tyr1349) | ELISA | 3 | GTL-16 cells | [3] |
| MET (p-MET) | Western Blot | 2 | H441 cells | [1] |
| GAB1 (downstream of MET) | Western Blot | 1 | H441 cells | [1] |
| AXL (p-AXL) | ELISA | 56 | MEFs expressing human AXL | [3] |
| AKT (downstream of AXL) | Western Blot | 33 | MDA-MB-231 cells | [3] |
| FGFR1 (p-FGFR1) | Western Blot | 68 | H1703 cells | [1] |
| FGFR2 (p-FGFR2) | Western Blot | 95 | KATO-III cells | [1] |
| FGFR3 (p-FGFR3) | Western Blot | 200 | RT-112 cells | [1] |
Table 2: Selectivity Profile of this compound Against Key Off-Targets
| Potential Off-Target | Assay Type | IC50 (µmol/L) | Cell Line / System | Note | Reference |
| VEGFR2 (p-VEGFR2 Tyr1054) | ELISA | 1.9 | HUVECs | Indicates low potency against VEGFR2. | [1] |
| Aurora B Kinase | Functional Assays | Not specified | c-Met-independent cells | Implicated as a potential off-target. | [3][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Inhibition
Objective: To determine the effect of this compound on the phosphorylation status of its intended targets (e.g., MET, AXL) and potential off-targets (e.g., downstream effectors of other kinases).
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal kinase activity. Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours). If applicable, stimulate with the appropriate ligand (e.g., HGF for MET) for the last 10-20 minutes of inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the phosphorylated form of your target kinase (e.g., anti-phospho-MET) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control like GAPDH or β-actin.[8]
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Validating On-Target Effects
Objective: To create a cell line lacking the primary target of (Z)-S49076 (e.g., MET) to determine if the compound's effect is dependent on this target.
Methodology:
-
sgRNA Design and Cloning: Design and clone two or more sgRNAs targeting a conserved exon of your gene of interest (e.g., MET) into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 plasmids into your cell line using an appropriate method (e.g., lipofection, electroporation).
-
Clonal Selection and Expansion: Select for transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker) and isolate single-cell clones. Expand these clones into stable cell lines.
-
Knockout Validation: Screen the clonal populations for target knockout by Western blot (to confirm absence of protein) and sequencing of the genomic DNA to identify frameshift mutations.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with this compound and perform your primary phenotypic assay (e.g., cell viability, migration). A loss of drug effect in the knockout line indicates an on-target mechanism.[4]
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for troubleshooting unexpected effects of S49076.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MET/AXL/FGFR Inhibitor S49076 Impairs Aurora B Activity and Improves the Antitumor Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
optimizing S49076 hydrochloride dosage for minimal toxicity in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S49076 hydrochloride in murine models. The information is intended to help optimize dosage for minimal toxicity while achieving desired pharmacological effects.
Frequently Asked Questions (FAQs)
Q1: What is S49076 hydrochloride and what is its mechanism of action?
S49076 hydrochloride is a potent and selective ATP-competitive tyrosine kinase inhibitor. It primarily targets MET, AXL, and Fibroblast Growth Factor Receptors (FGFR1/2/3), which are key drivers in many cancers.[1] By inhibiting these receptor tyrosine kinases, S49076 blocks downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: What is the recommended solvent and administration route for S49076 hydrochloride in mice?
For oral administration in mice, S49076 hydrochloride can be formulated in 1% (w/v) hydroxyethylcellulose in ammonium acetate buffer (pH 4.5). The typical administration volume is 200 μL per 20 g of body weight.
Q3: What is the Maximal Tolerated Dose (MTD) of S49076 hydrochloride in mice?
The maximal tolerated dose (MTD) of S49076 hydrochloride in nude mice has been established as 100 mg/kg/day when administered orally five days a week for at least three weeks.
Troubleshooting Guide: Managing Potential Toxicity
This guide provides insights into potential adverse effects and recommended monitoring strategies when using S49076 hydrochloride in mice.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss | Common toxicity indicator. | - Monitor body weight at least twice weekly. - A weight loss of 15-20% is often considered a humane endpoint. - Consider dose reduction or temporary cessation of treatment if significant weight loss occurs. |
| Reduced Activity/Lethargy | General malaise, potential organ toxicity. | - Perform daily clinical observations. - Assess for signs of distress such as hunched posture, ruffled fur, and social isolation. - If severe, consider dose reduction and consult with a veterinarian. |
| Gastrointestinal Issues (e.g., diarrhea) | Common side effect of tyrosine kinase inhibitors. | - Monitor for changes in fecal consistency. - Ensure adequate hydration. - If persistent or severe, a dose reduction may be necessary. |
| Skin Lesions/Rash | Potential dermatological toxicity. | - Visually inspect the skin during handling. - Note any redness, inflammation, or hair loss. |
| Cardiovascular Issues | Off-target effects of some tyrosine kinase inhibitors. | - While not specifically reported for S49076 in preclinical mouse studies, be aware of potential cardiovascular effects with this class of inhibitors. - For long-term studies, consider monitoring cardiovascular parameters if feasible. |
Experimental Protocols
Dose Formulation and Administration
Objective: To prepare and administer S49076 hydrochloride to mice orally.
Materials:
-
S49076 hydrochloride
-
1% (w/v) Hydroxyethylcellulose
-
Ammonium acetate buffer, pH 4.5
-
Sterile water
-
Weighing scale
-
Magnetic stirrer and stir bar
-
pH meter
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare the vehicle solution by dissolving 1g of hydroxyethylcellulose in 100 mL of ammonium acetate buffer (pH 4.5) with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Calculate the required amount of S49076 hydrochloride based on the desired dose and the number of animals to be treated.
-
Suspend the calculated amount of S49076 hydrochloride in the vehicle solution.
-
Stir the suspension continuously to ensure homogeneity before and during administration.
-
Administer the formulation to mice via oral gavage at a volume of 10 mL/kg (e.g., 200 μL for a 20g mouse).
Toxicity Assessment Protocol
Objective: To monitor for and assess the toxicity of S49076 hydrochloride in mice.
Procedure:
-
Clinical Observations:
-
Conduct daily observations of each animal to assess overall health and well-being.
-
Use a scoring system to record observations for posture, coat condition, activity level, and any signs of distress (see table below).
-
-
Body Weight Measurement:
-
Record the body weight of each animal twice weekly.
-
Calculate the percentage change from the initial body weight.
-
-
Endpoint Criteria:
-
Establish humane endpoints before starting the experiment. These should include, but are not limited to:
-
A body weight loss exceeding 20% of the initial weight.
-
Severe, persistent clinical signs of toxicity.
-
Inability to access food or water.
-
-
-
Pathology (optional, for detailed toxicity studies):
-
At the end of the study, or if an animal reaches a humane endpoint, perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any treatment-related changes.
-
Clinical Observation Scoring Chart:
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Fur smooth, clean | Fur slightly ruffled | Fur ruffled, matted | Fur matted, soiled |
| Posture | Normal | Slightly hunched at rest | Hunched | Continuously hunched |
| Activity | Active and alert | Less active, moves when stimulated | Reluctant to move | Unresponsive |
| Respiration | Normal | Slightly increased/decreased | Labored breathing | Gasping |
Visualizations
Signaling Pathway of S49076 Hydrochloride
Caption: S49076 hydrochloride inhibits MET, AXL, and FGFR signaling pathways.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing the toxicity of S49076 hydrochloride in mice.
References
preventing degradation of S49076 hydrochloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of S49076 hydrochloride to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing S49076 hydrochloride powder?
A1: S49076 hydrochloride powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: How should I prepare stock solutions of S49076 hydrochloride?
A2: It is recommended to prepare stock solutions by dissolving S49076 hydrochloride in high-quality, anhydrous DMSO.[2][3] The solubility in DMSO is high, reaching concentrations of 87 mg/mL (198.4 mM) or greater.[2] To avoid solubility issues due to moisture absorption by DMSO, it is crucial to use fresh, newly opened DMSO.[2]
Q3: What are the storage conditions for S49076 hydrochloride stock solutions?
A3: Stock solutions of S49076 hydrochloride in DMSO should be aliquoted to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[4]
Q4: Is S49076 hydrochloride soluble in aqueous solutions?
A4: S49076 hydrochloride is poorly soluble in water.[5] For in vitro experiments in aqueous media, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous experimental medium.
Q5: How can I prepare S49076 hydrochloride for in vivo animal studies?
A5: For oral administration in mice, S49076 hydrochloride can be formulated in a vehicle consisting of 1% (w/v) hydroxyethylcellulose in an ammonium acetate buffer at pH 4.5.[3] Another suggested formulation for in vivo use involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare these formulations freshly on the day of use.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous media during in vitro experiments | The final concentration of DMSO in the aqueous medium may be too low to maintain solubility, or the concentration of S49076 hydrochloride is too high. | Ensure the final DMSO concentration in your experimental setup is sufficient to keep the compound dissolved. It is advisable to keep the final DMSO concentration below 0.5% to minimize solvent effects on cells. If precipitation persists, consider lowering the final concentration of S49076 hydrochloride. |
| Inconsistent experimental results | This could be due to the degradation of S49076 hydrochloride in the stock solution from repeated freeze-thaw cycles or improper storage. | Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] Ensure that stock solutions are stored at the recommended temperature of -80°C for long-term stability.[4] |
| Compound appears to have lost activity | Potential degradation due to exposure to light, extreme pH, or oxidative conditions during the experiment. | Protect solutions containing S49076 hydrochloride from light by using amber vials or covering containers with aluminum foil. Avoid highly acidic or alkaline conditions in your experimental setup unless it is a specific requirement of the protocol. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Difficulty dissolving the powder in the in vivo formulation | The compound may not be readily soluble in the vehicle. | Gentle heating and/or sonication can be used to aid in the dissolution of S49076 hydrochloride in the formulation vehicle.[4] Ensure all components of the formulation are thoroughly mixed. |
Experimental Protocols
Preparation of S49076 Hydrochloride Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of S49076 hydrochloride in DMSO for use in cell-based assays.
Materials:
-
S49076 hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the S49076 hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of S49076 hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Preparation of S49076 Hydrochloride Formulation for In Vivo Oral Administration
Objective: To prepare a homogenous suspension of S49076 hydrochloride for oral gavage in animal models.
Materials:
-
S49076 hydrochloride powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of S49076 hydrochloride in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components in a sterile tube:
-
100 µL of the 25 mg/mL S49076 hydrochloride in DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix thoroughly to create a clear solution.[4]
-
-
This formulation will yield a final concentration of 2.5 mg/mL. Adjust volumes as needed for your specific dosage requirements.
-
Use the formulation on the same day it is prepared.[4]
Potential Degradation Pathways and Prevention
1. Hydrolysis:
-
Acidic and Alkaline Conditions: As a general principle, many organic compounds are susceptible to hydrolysis under strongly acidic or basic conditions. For hydrochloride salts, acidic conditions are generally more stable. However, extreme pH in either direction should be avoided.
-
Prevention: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) where possible. Prepare fresh solutions for each experiment to minimize the time the compound is in an aqueous environment.
2. Oxidation:
-
Mechanism: The complex structure of S49076 may contain moieties susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to certain metal ions.
-
Prevention: Use high-purity, peroxide-free solvents. Store the compound and its solutions protected from air where possible (e.g., by capping vials tightly). Avoid contamination with metal ions.
3. Photodegradation:
-
Mechanism: Many complex organic molecules are sensitive to light, particularly UV radiation. The energy from light can lead to the formation of reactive species that cause degradation.
-
Prevention: Protect S49076 hydrochloride powder and its solutions from light at all times by storing them in dark conditions and using amber-colored vials or wrapping containers in aluminum foil during experiments.
Visualizations
Caption: S49076 hydrochloride inhibits MET, AXL, and FGFR signaling pathways.
References
addressing acquired resistance to S49076 hydrochloride in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S49076 hydrochloride. The information is designed to address specific issues that may be encountered during experiments focused on acquired resistance to this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of S49076 hydrochloride?
A1: S49076 is a potent, ATP-competitive tyrosine kinase inhibitor that simultaneously targets MET, AXL, and FGFR1/2/3 receptor tyrosine kinases.[1][2] By inhibiting these key signaling nodes, S49076 blocks downstream pathways involved in cell proliferation, survival, migration, and angiogenesis.[1][2]
Q2: In which cancer cell lines has S49076 shown significant activity?
A2: S49076 has demonstrated potent preclinical activity in a variety of cancer cell lines that are dependent on MET, AXL, or FGFR signaling. This includes MET-amplified gastric carcinoma (GTL-16), FGFR2-amplified gastric carcinoma (SNU-16), and various non-small cell lung cancer (NSCLC), glioblastoma, and hepatocarcinoma cell lines.[1][3]
Q3: What are the known IC50 values for S49076 against its primary targets?
A3: The half-maximal inhibitory concentration (IC50) values for S49076 vary depending on the target and the cellular context. Generally, it inhibits its targets in the low nanomolar range. For detailed IC50 values from various experimental systems, please refer to the data tables below.
Q4: Can S49076 be used to overcome resistance to other cancer therapies?
A4: Yes, a primary application of S49076 in preclinical studies has been to overcome acquired resistance to other targeted therapies and chemotherapies.[1][4] For instance, it has shown efficacy in models of resistance to EGFR inhibitors (like gefitinib) driven by MET amplification and in tumors resistant to anti-angiogenic therapies like bevacizumab.[1][4]
Troubleshooting Guide
Issue 1: Decreased sensitivity or emerging resistance to S49076 in my cell line.
-
Possible Cause 1: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating alternative signaling pathways that are not targeted by S49076, thereby circumventing its inhibitory effects. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK cascades, which can be activated by other receptor tyrosine kinases (RTKs).[5]
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Perform a phospho-RTK array to screen for the upregulation and activation of a wide range of RTKs in your resistant cells compared to the parental, sensitive cells.
-
Western Blot Analysis: Validate the findings from the RTK array by performing Western blots for specific activated (phosphorylated) kinases and downstream effectors (e.g., p-AKT, p-ERK).
-
Combination Therapy: Based on the identified bypass pathway, consider combination treatment with an inhibitor targeting the activated pathway.
-
-
-
Possible Cause 2: "On-target" secondary mutations in MET, AXL, or FGFR.
-
Explanation: Although not yet specifically documented for S49076, a common mechanism of resistance to kinase inhibitors is the acquisition of secondary mutations in the kinase domain of the target protein. These "gatekeeper" mutations can prevent the inhibitor from binding effectively.[5]
-
Troubleshooting Steps:
-
Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domains of MET, AXL, and FGFRs in your resistant cell lines to identify potential secondary mutations.
-
Molecular Modeling: If a mutation is identified, use molecular modeling to predict its impact on the binding of S49076 to the ATP-binding pocket.
-
-
-
Possible Cause 3: Pre-existing mutations in downstream signaling molecules.
-
Explanation: Pre-existing activating mutations in key downstream signaling molecules, such as RAS or PIK3CA, can confer intrinsic resistance to S49076.[6] Tumors with these mutations may be less dependent on the upstream signaling from MET, AXL, or FGFRs.[6]
-
Troubleshooting Steps:
-
Mutation Analysis: Screen your cell lines for known activating mutations in genes like KRAS, NRAS, HRAS, and PIK3CA.
-
Pathway Analysis: If a mutation is present, confirm the constitutive activation of the respective downstream pathway (e.g., MAPK or PI3K) via Western blot.
-
-
Issue 2: High variability in experimental results with S49076.
-
Possible Cause 1: Drug stability and preparation.
-
Explanation: Improper storage or preparation of S49076 can lead to degradation and reduced potency.
-
Troubleshooting Steps:
-
Follow Manufacturer's Guidelines: Store the compound as recommended (typically at -20°C or -80°C).
-
Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
Solubility Check: Ensure the final concentration of S49076 in your culture medium does not exceed its solubility limit to prevent precipitation.
-
-
-
Possible Cause 2: Cell culture conditions.
-
Explanation: Cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to S49076.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistent cell seeding densities and passage numbers for all experiments.
-
Serum Concentration: Be aware that growth factors in fetal bovine serum (FBS) can activate signaling pathways. Consider using reduced-serum or serum-free conditions for certain assays if appropriate.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of S49076 on Target Kinase Phosphorylation
| Cell Line | Target Kinase | Assay Type | IC50 (nmol/L) | Reference |
| H441 | MET | Western Blot | 2 | [1] |
| H441 | GAB1 (downstream of MET) | Western Blot | 1 | [1] |
| GTL-16 | MET | ELISA | 3 | [4] |
| MEFs-hAXL | AXL | ELISA | 56 | [1] |
| H1703 | FGFR1 | Western Blot | 68 | [1] |
| SNU-16 | FGFR2 | Western Blot | 95 | [1] |
| RT-112 | FGFR3 | Western Blot | 200 | [1] |
| HUVEC | VEGFR2 | ELISA | 1900 | [1] |
Table 2: In Vitro Anti-proliferative and Anti-migratory Activity of S49076
| Cell Line | Assay Type | IC50 | Reference |
| GTL-16 (MET-dependent) | Viability (MTT) | 3 nmol/L | [1] |
| SNU-16 (FGFR2-dependent) | Viability (MTT) | 167 nmol/L | [1] |
| MKN-7 | Viability (PI) | >10 µmol/L | [1] |
| A549 (HGF-induced) | Motility (Wound Healing) | 14 nmol/L | [1] |
Experimental Protocols
Protocol 1: Generation of S49076-Resistant Cancer Cell Lines
This protocol provides a general framework for developing acquired resistance to S49076 in a cancer cell line known to be initially sensitive.
-
Materials:
-
Parental cancer cell line (e.g., GTL-16)
-
S49076 hydrochloride
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Sterile culture flasks and plates
-
-
Methodology:
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of S49076 for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing S49076 at a concentration equal to the IC10-IC20. Maintain a parallel culture with DMSO as a vehicle control.
-
Dose Escalation: When the cells in the S49076-containing medium resume a normal growth rate (comparable to the control), passage them and increase the S49076 concentration by approximately 1.5 to 2-fold.
-
Iterative Process: Repeat the dose escalation step multiple times. This is a lengthy process and can take several months.[7] The cells that survive and proliferate have acquired resistance.
-
Confirmation of Resistance: Once cells are proliferating steadily in a high concentration of S49076 (e.g., 5-10 times the initial IC50), perform a new dose-response assay to confirm the shift in IC50 compared to the parental cell line. A significant increase (e.g., >10-fold) confirms the resistant phenotype.
-
Maintenance of Resistant Line: Continuously culture the newly generated resistant cell line in a medium containing a maintenance dose of S49076 (e.g., the concentration they were last stable in) to preserve the resistant phenotype.
-
Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation
-
Materials:
-
Parental and S49076-resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, p-EGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Methodology:
-
Protein Quantification: Quantify the protein concentration of all cell lysates to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated (activated) proteins between the parental and resistant cell lines. Normalize to the total protein levels to determine the relative activation of the signaling pathway.
-
Visualizations
Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.
Caption: Workflow for generating and analyzing S49076 resistance.
Caption: Bypass signaling as a mechanism of S49076 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S49076 Hydrochloride Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in S49076 hydrochloride xenograft studies.
Troubleshooting Guides
High variability in xenograft studies can obscure the true efficacy of a compound. The following guide addresses common issues and provides solutions to ensure robust and reproducible results.
Issue 1: High Variability in Tumor Growth Within the Control Group
| Potential Cause | Recommended Solution |
| Inconsistent Cell Viability or Number: Injecting a variable number of viable tumor cells is a primary source of inconsistent tumor growth. | - Standardize cell counting and viability assessments (e.g., trypan blue exclusion) before injection.- Aim for >95% cell viability.- Ensure a homogenous single-cell suspension to avoid clumping. |
| Variable Animal Health and Characteristics: Differences in the age, weight, and overall health of the mice can lead to varied tumor take rates and growth. | - Use a homogenous cohort of animals (same strain, sex, age, and weight).- Allow for an acclimatization period of at least one week before tumor implantation.- House animals under identical, controlled conditions (e.g., temperature, light cycle, diet). |
| Suboptimal Tumor Implantation Technique: Inconsistent injection depth, volume, or location can significantly impact tumor establishment and growth. | - Train all personnel on a standardized subcutaneous or orthotopic injection technique.- Use a consistent injection volume and ensure the same anatomical location for all animals.- Consider using a supportive matrix like Matrigel to improve tumor cell engraftment and consistency. |
Issue 2: Inconsistent Response to S49076 Hydrochloride Treatment
| Potential Cause | Recommended Solution |
| Inaccurate Dosing or Unstable Formulation: Errors in dose calculation or an unstable drug formulation can lead to variable drug exposure. | - Prepare fresh S49076 hydrochloride formulations regularly and store them under recommended conditions.- Ensure the drug is uniformly suspended before each administration.- Standardize the administration technique (e.g., oral gavage) to ensure consistent delivery. |
| Tumor Heterogeneity: Both cell line-derived (CDX) and patient-derived (PDX) xenografts can exhibit inherent cellular diversity, leading to varied drug responses. | - Use well-characterized and authenticated cell lines with a consistent passage number.- For PDX models, understand the clonal architecture and potential for selection of resistant populations.- Consider using multiple xenograft models to assess a range of responses. |
| Development of Drug Resistance: Prolonged treatment can lead to the emergence of drug-resistant tumor cell populations. | - Monitor for signs of tumor regrowth after an initial response.- At the study endpoint, collect tumor tissue for molecular analysis to investigate potential resistance mechanisms (e.g., mutations in target pathways). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of S49076 hydrochloride?
A1: S49076 hydrochloride is a potent, ATP-competitive tyrosine kinase inhibitor that targets MET, AXL, and Fibroblast Growth Factor Receptors (FGFR1/2/3).[1] By inhibiting these receptor tyrosine kinases, S49076 blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1]
Q2: Which signaling pathways are inhibited by S49076 hydrochloride?
A2: S49076 hydrochloride inhibits the phosphorylation of MET, AXL, and FGFRs, which in turn blocks downstream signaling cascades. Key affected pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] This is mediated through the inhibition of adaptor proteins such as GAB1 and FRS2.
Q3: What are some common xenograft models used for S49076 hydrochloride studies?
A3: Preclinical studies have successfully used several xenograft models to evaluate the efficacy of S49076 hydrochloride. These include:
-
U87-MG (glioblastoma): MET-dependent model.[5]
Q4: What are the recommended doses for S49076 hydrochloride in preclinical xenograft studies?
A4: Effective doses of S49076 hydrochloride in xenograft studies have been reported to range from 3.125 mg/kg/day to 100 mg/kg/day, administered orally.[3][4] The optimal dose will depend on the specific xenograft model and the desired level of target engagement. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Data Presentation
The following tables summarize representative data on the in vivo efficacy of S49076 hydrochloride in different xenograft models, based on published studies.
Table 1: Efficacy of S49076 Hydrochloride in the GTL-16 Gastric Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Tumor Volume (mm³) at Day 31 ± SEM (Estimated) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| S49076 HCl | 3.125 | 600 ± 100 | 50 |
| S49076 HCl | 6.25 | 400 ± 80 | 67 |
| S49076 HCl | 12.5 | 250 ± 60 | 79 |
| S49076 HCl | 25 | 150 ± 40 | 88 |
Data are estimated from graphical representations in Burbridge et al., Mol Cancer Ther, 2013.
Table 2: Efficacy of S49076 Hydrochloride in the U87-MG Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Tumor Volume (mm³) at Day 31 ± SEM (Estimated) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1400 ± 180 | - |
| S49076 HCl | 6.25 | 550 ± 90 | 61 |
| S49076 HCl | 12.5 | 300 ± 70 | 79 |
| S49076 HCl | 25 | 100 ± 30 | 93 |
Data are estimated from graphical representations in Burbridge et al., Mol Cancer Ther, 2013.
Table 3: Efficacy of S49076 Hydrochloride in the SNU-16 Gastric Carcinoma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) at Day 26 ± SEM (Estimated) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1000 ± 120 | - |
| S49076 HCl | 50 (once daily) | 600 ± 90 | 40 |
| S49076 HCl | 75 (once daily) | 450 ± 70 | 55 |
| S49076 HCl | 100 (once daily) | 300 ± 60 | 70 |
| S49076 HCl | 50 (twice daily) | 200 ± 50 | 80 |
Data are estimated from graphical representations in Burbridge et al., Mol Cancer Ther, 2013.
Experimental Protocols
This section provides a detailed methodology for a typical S49076 hydrochloride xenograft study, based on published protocols.[1]
1. Cell Culture and Animal Models
-
Cell Lines: GTL-16, U87-MG, or SNU-16 cells are cultured according to the supplier's recommendations. Cells should be maintained in a logarithmic growth phase and harvested for implantation at 80-90% confluency.
-
Animal Models: Female BALB/c nude mice (6-8 weeks old) are typically used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Tumor Implantation
-
Harvest tumor cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous models, inject 5 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. A 1:1 mixture with Matrigel can be used to improve tumor take rate.
-
Monitor animals for tumor growth.
3. Treatment Administration
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Prepare S49076 hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer S49076 hydrochloride or vehicle control daily via oral gavage at the desired doses.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Endpoint and Analysis
-
Continue treatment for a predefined period (e.g., 21-31 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition (TGI) and perform pharmacodynamic analyses (e.g., Western blot for target phosphorylation) and histological assessments on the tumor tissue.
Visualizations
Caption: S49076 hydrochloride signaling pathway inhibition.
Caption: Standard experimental workflow for S49076 HCl xenograft studies.
References
- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting unexpected phenotypes with (Z)-S49076 hydrochloride
Welcome to the technical support center for (Z)-S49076 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common questions encountered during experiments with this multi-kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are using this compound to inhibit MET, but we are observing a more potent anti-proliferative effect than expected based on MET inhibition alone. Why is this happening?
Possible Cause: this compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, AXL/MER, and FGFR1/2/3.[1][2] The enhanced anti-proliferative effect may be due to the simultaneous inhibition of these other kinases, which can also contribute to cancer cell proliferation and survival.[3][4] Your cell line of interest may have signaling dependencies on more than just MET.
Troubleshooting Steps:
-
Assess the Phosphorylation Status of Key Targets: Perform a Western blot or ELISA to determine the baseline phosphorylation levels of MET, AXL, and FGFR in your cells. This will help identify other active signaling pathways that may be inhibited by S49076.
-
Compare with More Selective Inhibitors: If available, treat your cells with inhibitors that are more selective for MET, AXL, or FGFR individually and compare the anti-proliferative effects with those of S49076.
-
Knockdown Experiments: Use siRNA or shRNA to knock down the expression of MET, AXL, and FGFR individually and in combination to dissect the contribution of each kinase to the observed phenotype.
Experimental Protocol: Western Blot for RTK Phosphorylation
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), phospho-AXL (Tyr702), phospho-FGFR (Tyr653/654), and their total protein counterparts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Summary: IC50 Values of this compound for Key Kinases
| Kinase | IC50 (nM)[2][3][5] |
| MET | < 20 |
| AXL | < 20 |
| MER | < 20 |
| FGFR1 | < 20 |
| FGFR2 | < 20 |
| FGFR3 | < 20 |
Signaling Pathway Overview
Caption: Multi-target inhibition by this compound.
Question 2: My cells are developing resistance to this compound treatment over time. What are the potential mechanisms of resistance?
Possible Cause: Acquired resistance to tyrosine kinase inhibitors is a common phenomenon in cancer therapy. Potential mechanisms include:
-
Gatekeeper Mutations: Mutations in the kinase domain of the target receptors (MET, AXL, FGFR) that prevent the binding of S49076.
-
Bypass Track Activation: Upregulation of alternative signaling pathways that can compensate for the inhibited pathways. For example, activation of EGFR signaling has been implicated in resistance to MET inhibitors.[3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport the inhibitor out of the cell.
Troubleshooting Steps:
-
Sequence the Kinase Domains: Isolate DNA or RNA from both sensitive and resistant cells and sequence the kinase domains of MET, AXL, and FGFRs to identify potential mutations.
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases in the resistant cells compared to the parental line.
-
Evaluate Drug Efflux Pump Activity: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) to assess efflux pump activity in resistant cells. Compare the intracellular fluorescence with and without a known MDR1 inhibitor.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for S49076 resistance.
Question 3: I observe unexpected changes in cell morphology and adhesion after treatment with this compound. What could be the cause?
Possible Cause: The targets of this compound, particularly MET and AXL, are known to play crucial roles in cell motility, invasion, and adhesion.[3][6] Inhibition of these pathways can lead to significant changes in the cytoskeleton and cell-matrix interactions. For instance, MET signaling is involved in the "scatter" effect, and its inhibition can lead to a more epithelial and less mesenchymal phenotype.
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain cells for key cytoskeletal components like F-actin (using phalloidin) and proteins involved in cell adhesion such as E-cadherin and Vimentin to visualize changes in cell morphology and epithelial-mesenchymal transition (EMT) markers.
-
Cell Migration and Invasion Assays: Perform Boyden chamber assays to quantify the effect of S49076 on cell migration and invasion towards a chemoattractant.
-
Adhesion Assays: Plate cells on different extracellular matrix components (e.g., fibronectin, collagen) and quantify cell adhesion in the presence and absence of the inhibitor.
Experimental Protocol: Immunofluorescence for Cytoskeletal and Adhesion Markers
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and phalloidin for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Mount coverslips on glass slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Expected Phenotypic Changes with S49076 Treatment
| Phenotype | Untreated Control | S49076 Treated |
| Morphology | Elongated, mesenchymal-like | Cobblestone-like, epithelial |
| F-actin | Prominent stress fibers | Cortical actin localization |
| E-cadherin | Low/diffuse expression | Increased junctional localization |
| Vimentin | High expression | Decreased expression |
Logical Relationship of S49076 Action on Cell Morphology
Caption: S49076-induced changes in cell morphology and adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for S49076 hydrochloride in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the incubation time of S49076 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is S49076 hydrochloride and what is its mechanism of action?
S49076 hydrochloride is a potent, orally available, small-molecule kinase inhibitor. Its primary mechanism of action is the inhibition of several receptor tyrosine kinases (RTKs), including MET, AXL, MER, and Fibroblast Growth Factor Receptors (FGFR1/2/3).[1][2] By binding to these receptors, S49076 blocks their phosphorylation and activation, which in turn inhibits downstream signaling pathways responsible for cell proliferation, survival, migration, and angiogenesis.[3]
Q2: What are the primary signaling pathways affected by S49076 hydrochloride?
S49076 hydrochloride primarily inhibits the signaling pathways downstream of MET, AXL, and FGFR. These pathways include the PI3K-AKT-mTOR pathway, which is crucial for cell survival and proliferation, and the RAS-RAF-MEK-ERK (MAPK) pathway, which is involved in cell growth and differentiation.[4] Inhibition of these pathways leads to a decrease in tumor cell viability, motility, and colony formation.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of S49076 Hydrochloride and Capmatinib in Oncology Research
In the landscape of targeted cancer therapies, inhibitors of the MET signaling pathway have emerged as a crucial area of investigation. This guide provides a detailed comparison of two such inhibitors: S49076 hydrochloride, a multi-kinase inhibitor, and capmatinib, a selective MET inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting their evaluation.
Mechanism of Action and Target Profile
S49076 hydrochloride is a potent inhibitor targeting multiple receptor tyrosine kinases, including MET, AXL/MER, and FGFR1/2/3.[1][2][3][4] Its multi-targeted approach suggests a potential role in overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways.
Capmatinib , in contrast, is a highly selective and potent inhibitor of the MET tyrosine kinase receptor.[5][6][7] As a type Ib inhibitor, it demonstrates significant activity against MET-driven cancers, particularly those with MET exon 14 (METex14) skipping mutations.[8][9][10]
Preclinical Efficacy
In Vitro Studies
Preclinical evaluations have demonstrated the potent cellular activity of both compounds. S49076 hydrochloride effectively inhibits the phosphorylation of its target kinases and their downstream signaling pathways, leading to the suppression of proliferation in cancer cell lines dependent on these kinases.[1][4][11] It has also been shown to impede cell migration and colony formation.[1][4][11]
Capmatinib has shown significant activity in preclinical models characterized by MET amplification, overexpression, METex14 skipping mutations, or activation by its ligand, hepatocyte growth factor (HGF).[8][9][10][12]
The following table summarizes the available in vitro inhibitory concentrations (IC50) for S49076 hydrochloride against its primary targets.
| Target | S49076 Hydrochloride IC50 | Cell Line / Assay Conditions |
| MET | < 20 nM | Not specified[2][3] |
| AXL | < 20 nM | Not specified[2][3] |
| MER | < 20 nM | Not specified[2][3] |
| FGFR1 | < 20 nM | Not specified[2][3] |
| FGFR2 | < 20 nM | Not specified[2][3] |
| FGFR3 | < 20 nM | Not specified[2][3] |
Note: Direct comparative IC50 data for capmatinib under the same experimental conditions was not available in the searched literature.
In Vivo Studies
In animal models, S49076 hydrochloride has demonstrated significant anti-tumor activity in xenograft models.[1][4][11] Notably, its combination with bevacizumab resulted in a near-complete inhibition of tumor growth in colon carcinoma xenografts.[1]
Capmatinib has also shown robust efficacy in xenograft models with MET-driven tumors, supporting its progression into clinical trials.[8][9][10]
Clinical Efficacy
S49076 hydrochloride has undergone a Phase I clinical trial in patients with advanced solid tumors, establishing its safety profile and recommended dose for further investigation.[1][13]
Capmatinib has achieved FDA approval for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors harbor METex14 skipping mutations.[8][14][15][16] This approval was based on the pivotal GEOMETRY mono-1 Phase II trial, which demonstrated significant clinical activity.
The table below summarizes the key efficacy data from the GEOMETRY mono-1 trial for capmatinib in METex14-mutated NSCLC.[8][9][10][17][18][19][20]
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| Treatment-naïve | 68% | 12.6 months |
| Previously treated | 41% | 9.7 months |
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by S49076 hydrochloride and capmatinib.
Caption: Simplified MET signaling pathway and points of inhibition.
Caption: AXL signaling pathway and point of inhibition by S49076 HCl.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative methodologies for key assays mentioned in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (S49076 hydrochloride or capmatinib) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the dose-response curve.
Western Blotting for Phospho-Kinase Analysis
-
Cell Lysis: Cells, either untreated or treated with inhibitors, are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-MET, total MET, phospho-AXL, total AXL).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated protein compared to the total protein.
Caption: General workflow for Western blotting analysis.
Conclusion
S49076 hydrochloride and capmatinib are both potent inhibitors of oncogenic signaling pathways. Capmatinib's high selectivity for MET has translated into significant clinical success in a defined patient population with METex14-mutated NSCLC. S49076 hydrochloride's broader target profile, encompassing MET, AXL, and FGFR, presents a compelling strategy for potentially addressing a wider range of tumors and overcoming resistance mechanisms. Further head-to-head preclinical studies and clinical trials are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these two inhibitors.
References
- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. Capmatinib Shows Activity in MET-Amplified Non–Small-Cell Lung Cancer [ahdbonline.com]
- 17. Capmatinib in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]
- 18. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 19. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 20. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-S49076 Hydrochloride: A MET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-S49076 hydrochloride, a potent ATP-competitive tyrosine kinase inhibitor, with other established MET inhibitors: crizotinib, capmatinib, and tepotinib. The information presented herein is supported by preclinical and clinical data to assist researchers in evaluating its potential as a specific MET-targeting therapeutic agent.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases, with particularly high potency against MET, AXL, and FGFR1/2/3.[1][2] Dysregulation of the MET signaling pathway is a known driver in the pathogenesis and progression of numerous human cancers, making it a significant therapeutic target.[3] S49076 has demonstrated the ability to potently block the cellular phosphorylation of its target kinases and inhibit downstream signaling pathways both in vitro and in vivo. Preclinical studies have shown its efficacy in inhibiting the proliferation and migration of cancer cells dependent on MET, AXL, or FGFR signaling. Furthermore, this compound has undergone a first-in-human phase I clinical trial in patients with advanced solid tumors.[4]
Comparative Analysis of Kinase Inhibition
The specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators against MET and a selection of other kinases.
Table 1: Biochemical IC50 Values against MET Kinase
| Inhibitor | MET IC50 (nM) | Reference(s) |
| This compound | <20 | [2] |
| Crizotinib | 5-25 | [5] |
| Capmatinib | 0.13 | [6] |
| Tepotinib | Highly Selective (IC50 not specified in source) |
Table 2: Cellular IC50 Values for MET Phosphorylation Inhibition
| Inhibitor | Cell Line | Cellular IC50 (nM) | Reference(s) |
| This compound | GTL-16 | 3 | [7] |
| Capmatinib | Lung Cancer Cell Lines | 0.3 - 0.7 | [6] |
| Tepotinib | Not specified | Not specified | |
| Crizotinib | Not specified | Not specified |
Table 3: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Other Notable Targets (IC50 in nM where available) | Reference(s) |
| This compound | MET, AXL, MER, FGFR1/2/3 | Kinome scan of 442 kinases showed high selectivity. | [7] |
| Crizotinib | ALK, MET, ROS1 | - | [8] |
| Capmatinib | MET | Highly selective with over 1000-fold selectivity against a panel of 442 kinases. | [6] |
| Tepotinib | MET | Highly selective against a panel of over 400 kinases. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of MET inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of an inhibitor against a purified kinase.
-
Reagents and Materials: Recombinant MET kinase, Poly(Glu, Tyr) substrate, ATP, Kinase Assay Buffer, test inhibitor, and a detection system such as ADP-Glo™.[3]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the test inhibitor or vehicle control.[3]
-
Add the MET kinase and substrate solution to each well.[3]
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3]
-
Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.[3]
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell-Based MET Autophosphorylation Assay
This assay measures the ability of an inhibitor to block MET phosphorylation within a cellular context.
-
Cell Line Selection: Utilize a cancer cell line with MET overexpression or amplification, such as MKN45 or GTL-16.[10]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 2-4 hours).[11]
-
Lyse the cells and quantify the levels of phosphorylated MET (p-MET) and total MET using a sandwich ELISA or a cell-based ELISA format.[10]
-
-
Data Analysis: Normalize the p-MET signal to the total MET signal for each treatment condition. Calculate the percent inhibition relative to the vehicle control and determine the cellular IC50 value.[11]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).[12]
-
Tumor Implantation:
-
Harvest cancer cells known to be dependent on MET signaling (e.g., MET-amplified cell lines).
-
Prepare a single-cell suspension and inject the cells subcutaneously into the flank of the mice.[13]
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally or via another appropriate route at predetermined doses and schedules.[12]
-
-
Efficacy Evaluation:
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the MET signaling pathway and a typical experimental workflow for validating a MET inhibitor.
Caption: Simplified MET Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for the validation of a novel MET inhibitor like this compound.
References
- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Guide: S49076 Hydrochloride Versus Other FGFR Inhibitors in Liver Cancer
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for hepatocellular carcinoma (HCC), this guide provides a comparative analysis of S49076 hydrochloride against other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer insights into their respective mechanisms, in vitro potency, and in vivo efficacy.
Introduction to FGFR Inhibition in Liver Cancer
The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of this pathway, through FGFR mutations, amplifications, or fusions, is a known driver in a subset of liver cancers.[4] This has led to the development of several small molecule inhibitors targeting FGFRs, offering a promising therapeutic avenue for patients with advanced HCC. This guide focuses on S49076 hydrochloride, a novel multi-kinase inhibitor, and compares it with other established or clinically relevant FGFR inhibitors: Lenvatinib, Sorafenib, Regorafenib, Pemigatinib, and Infigratinib.
Mechanism of Action
S49076 hydrochloride is a potent inhibitor of MET, AXL, and FGFR1/2/3, with IC50 values below 20 nM.[5] Its multi-targeted nature suggests a potential to overcome resistance mechanisms that may arise from the activation of alternative signaling pathways.
In comparison, other FGFR inhibitors have varied target profiles:
-
Lenvatinib: A multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[6][7]
-
Sorafenib: A multi-kinase inhibitor that targets Raf kinases (BRAF and c-RAF) and receptor tyrosine kinases such as VEGFRs and PDGFR.[8][9][10] Its activity against FGFRs is less pronounced compared to other inhibitors.
-
Regorafenib: A multi-kinase inhibitor with a broad target profile that includes VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, and RET.[11][12]
-
Pemigatinib: A selective inhibitor of FGFR1, 2, and 3.[13]
-
Infigratinib: A selective ATP-competitive inhibitor of FGFR1, 2, and 3.
In Vitro Efficacy: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes available IC50 data for S49076 hydrochloride and other FGFR inhibitors against various kinases and liver cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| S49076 hydrochloride | MET | <20 | [5] |
| AXL | <20 | [5] | |
| FGFR1 | <20 | [5] | |
| FGFR2 | <20 | [5] | |
| FGFR3 | <20 | [5] | |
| Lenvatinib | Huh-7 | 5,800 | [14] |
| KYN-2 | 10,400 | [14] | |
| HAK-1A | 12,500 | [14] | |
| Sorafenib | HepG2 | ~6,000 | [15] |
| Huh-7 | ~6,000 | [15] | |
| HepG2-CYP2C8 | 5,783 | [16] | |
| HCCM-CYP2C8 | 1,456 | [16] | |
| Regorafenib | PLC5 | ~5,000-10,000 | [17] |
| HepG2 | ~5,000-10,000 | [17] | |
| Hep3B | ~5,000-10,000 | [17] | |
| Pemigatinib | FGFR1 | <2 | [18] |
| FGFR2 | <2 | [18] | |
| FGFR3 | <2 | [18] | |
| Infigratinib | FGFR1 | 1.1 | |
| FGFR2 | 1.0 | ||
| FGFR3 | 2.0 |
Preclinical In Vivo Efficacy: Tumor Growth Inhibition
Xenograft models using human liver cancer cell lines are crucial for evaluating the in vivo antitumor activity of these inhibitors. The table below summarizes key findings from preclinical studies. Direct comparison is challenging due to variations in the models, dosing regimens, and study durations.
| Inhibitor | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| S49076 hydrochloride | GTL-16 and U87MG xenografts | 6.25-50 mg/kg | Significant reduction in mean tumor volume | [7][19] |
| Lenvatinib | VEGF-overexpressing HCC xenografts | Not specified | Significant antitumor and antiangiogenic activities | [1] |
| Huh-7 xenograft | 30 mg/kg | Significant inhibition of tumor growth | [13] | |
| Sorafenib | PLC/PRF/5 HCC xenograft | 30 mg/kg | Complete tumor growth inhibition | [2] |
| HLE xenograft | 25 mg/kg | 49.3% inhibition of tumor growth | [20] | |
| Regorafenib | H129 hepatoma model | 10 mg/kg/day | Significant improvement in median survival vs. vehicle | [11][21] |
| Patient-derived HCC xenografts (8/10 models) | 10 mg/kg/day | Significant tumor growth inhibition | [11][21] | |
| Infigratinib | High-FGFR-expressing HCC PDXs | 20 mg/kg | Significant decrease in tumor growth rates | [6] |
| Pemigatinib | Not specified | Not specified | Data not available in the provided search results |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
FGFR Signaling Pathway
Caption: Canonical FGFR signaling pathways in liver cancer.
Mechanism of Action of S49076 Hydrochloride
Caption: S49076 hydrochloride inhibits MET, AXL, and FGFRs.
General Experimental Workflow for In Vitro Drug Screening
Caption: A typical workflow for in vitro evaluation of FGFR inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., S49076 hydrochloride) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for FGFR Signaling
-
Cell Treatment and Lysis: Treat liver cancer cells with the FGFR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR, ERK, and AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human liver cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[22][23]
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer the FGFR inhibitor (e.g., by oral gavage) or vehicle control daily or as per the established dosing schedule.[21]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blot).
Conclusion
S49076 hydrochloride presents a compelling profile as a multi-kinase inhibitor with potent activity against FGFRs, MET, and AXL. While the available preclinical data in liver cancer models is promising, the lack of direct comparative studies with other FGFR inhibitors necessitates a cautious interpretation of its relative efficacy. Lenvatinib and Regorafenib, with their broader kinase inhibition profiles including FGFRs, have demonstrated significant preclinical and clinical activity in HCC. Sorafenib, the long-standing first-line therapy, has a more modest effect on FGFR signaling. Pemigatinib and Infigratinib offer more selective FGFR inhibition, which may be advantageous in patient populations with specific FGFR alterations.
Further head-to-head preclinical and clinical investigations are warranted to definitively establish the comparative efficacy and optimal clinical positioning of S49076 hydrochloride among the growing armamentarium of FGFR inhibitors for the treatment of liver cancer. The detailed experimental protocols provided in this guide offer a foundation for designing such comparative studies.
References
- 1. Antitumor and Antiangiogenic Activities of Lenvatinib in Mouse Xenograft Models of Vascular Endothelial Growth Factor-Induced Hypervascular Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sapphire North America [sapphire-usa.com]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
Comparative Analysis of the Kinase Selectivity of (Z)-S49076 Hydrochloride
(Z)-S49076 hydrochloride, a potent ATP-competitive kinase inhibitor, has demonstrated significant promise in preclinical studies through its targeted inhibition of key oncogenic signaling pathways. Developed to simultaneously block the MET, AXL/MER, and FGFR families of receptor tyrosine kinases, S49076 exhibits a favorable selectivity profile, crucial for minimizing off-target effects and associated toxicities. This guide provides a comprehensive comparison of the cross-reactivity of this compound with other kinases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Primary Kinase Targets and Potency
This compound is a novel and potent inhibitor of MET, AXL/MER, and FGFR1/2/3 with IC50 values below 20 nM in radiometric assays. The compound effectively blocks the autophosphorylation of these receptors and their downstream signaling pathways in cellular assays at low nanomolar concentrations.
Kinase Selectivity Profile
The selectivity of this compound has been assessed against a broad panel of kinases. In a comprehensive screen against 442 human wild-type and mutated kinases, S49076 demonstrated a high degree of selectivity. At a concentration of 100 nmol/L, apart from its primary targets (MET, AXL/MER, and FGFRs), only 6% of the kinases screened were identified as "hits," indicating minimal off-target activity at therapeutically relevant concentrations.
Comparison with Other Kinases
While exhibiting high potency against its primary targets, S49076 shows significantly less activity against other kinases, such as VEGFR2. This is a notable feature, as potent inhibition of VEGFR2 can be associated with certain clinical side effects.
| Kinase Target | IC50 (nmol/L) - Biochemical Assay | IC50 (nmol/L) - Cellular Phosphorylation Assay | Reference |
| Primary Targets | |||
| MET | <20 | 2-3 | |
| AXL | <20 | 56 | |
| MER | <20 | Not Reported | |
| FGFR1 | <20 | 68 | |
| FGFR2 | <20 | 95 | |
| FGFR3 | <20 | 200 | |
| Off-Target Kinase Example | |||
| VEGFR2 | Not Reported | 1900 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways targeted by S49076 and a general workflow for assessing kinase inhibitor selectivity.
A Comparative In-Vivo Analysis of S49076 Hydrochloride and Nintedanib: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the in-vivo activities of S49076 hydrochloride and nintedanib, two multi-targeted tyrosine kinase inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, preclinical efficacy in various models, and the experimental protocols employed in these studies.
Introduction
S49076 hydrochloride and nintedanib are both small molecule kinase inhibitors that have shown significant therapeutic potential in preclinical and clinical settings. While they share the characteristic of targeting multiple tyrosine kinases, their specific targets and, consequently, their primary areas of investigation differ significantly. S49076 is a potent inhibitor of MET, AXL, and FGFR1/2/3, with primary investigations in oncology[1][2][3][4]. Nintedanib targets VEGFR, FGFR, and PDGFR, and is notably approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers[5][6][7][8]. This guide will delve into the in-vivo data available for both compounds to facilitate a comparative understanding of their biological effects.
Mechanism of Action: A Tale of Two Kinase Inhibitors
The distinct therapeutic applications of S49076 hydrochloride and nintedanib stem from their different kinase inhibition profiles.
S49076 Hydrochloride: This compound is a potent, ATP-competitive tyrosine kinase inhibitor of MET, AXL/MER, and FGFR1/2/3[1][2][3]. Aberrant signaling through these receptor tyrosine kinases is implicated in tumor growth, angiogenesis, and resistance to cancer therapies[1][2].
Nintedanib: Nintedanib is a triple angiokinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)[5][6][7][9]. By inhibiting these pathways, nintedanib interferes with processes crucial for angiogenesis and fibrosis[10][11][12]. It also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src[5][6].
Signaling Pathway of S49076 Hydrochloride
Caption: S49076 hydrochloride signaling pathway.
Signaling Pathway of Nintedanib
Caption: Nintedanib signaling pathway.
In-Vivo Efficacy: A Comparative Summary
Direct comparative in-vivo studies between S49076 hydrochloride and nintedanib are not extensively published. Therefore, this section summarizes key findings from separate in-vivo studies for each compound.
S49076 Hydrochloride: In-Vivo Antitumor Activity
The in-vivo efficacy of S49076 has been predominantly evaluated in tumor xenograft models.
| Model | Dosing | Key Findings | Reference |
| GTL-16 (gastric carcinoma) xenograft | 3.125-25 mg/kg, oral, daily | Dose-dependent inhibition of MET phosphorylation and tumor growth. | [1][13] |
| SNU-16 (gastric carcinoma) xenograft | 50 mg/kg, oral, daily | Significant inhibition of tumor growth. | [1] |
| Colon carcinoma xenograft (with bevacizumab) | Not specified | Near total inhibition of tumor growth in combination with bevacizumab. | [1][4] |
| Bevacizumab-resistant tumors | Not specified | Caused tumor growth arrest as a single agent. | [1][4] |
Nintedanib: In-Vivo Anti-Fibrotic and Antitumor Activity
Nintedanib's in-vivo effects have been demonstrated in models of both pulmonary fibrosis and cancer.
| Model | Dosing | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis (mice) | 30 mg/kg, oral, daily | Continuous treatment prevented fibrosis; therapeutic treatment reduced established fibrosis. | [14] |
| Humanized model of pulmonary fibrosis (mice) | Not specified | Decreased pre-established lung fibrosis. | [15] |
| A549, Calu-6, H1993 (lung cancer) xenografts | Not specified | Inhibited primary tumor growth as a single agent and in combination with chemotherapy. | [16] |
| HPAF-II, MIA PaCa-2, AsPC-1 (pancreatic cancer) orthotopic xenografts | Not specified | Reduced tumor size as a single agent and enhanced the activity of gemcitabine. | [16] |
| Rabbit retinal vein occlusion model | Intravitreal injection | Inhibited the expression of bFGF and VEGF. | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the key in-vivo experiments cited.
S49076 Hydrochloride: Tumor Xenograft Studies
Experimental Workflow for S49076 Xenograft Studies
Caption: Workflow for S49076 xenograft studies.
A representative protocol for assessing the in-vivo efficacy of S49076 hydrochloride in a tumor xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., GTL-16 gastric carcinoma) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: 1 x 10^7 GTL-16 cells are injected subcutaneously into the flank of each mouse[1].
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. S49076 hydrochloride, formulated in a suitable vehicle (e.g., 1% hydroxyethylcellulose in ammonium acetate buffer), is administered orally at various doses (e.g., 3.125 to 25 mg/kg) daily for a defined period[1]. The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Assessment: At the end of the study, tumors are excised at various time points post-treatment to assess target inhibition (e.g., phosphorylation of MET) via methods like ELISA or Western blotting[1][13].
Nintedanib: Bleomycin-Induced Pulmonary Fibrosis Model
Experimental Workflow for Nintedanib Fibrosis Studies
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nintedanib - Wikipedia [en.wikipedia.org]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Nintedanib: From Discovery to the Clinic | Scilit [scilit.com]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a novel tyrosine kinase inhibitor nintedanib on bFGF and VEGF concentrations in a rabbit retinal vein occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anti-Migratory Effects of (Z)-S49076 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-migratory properties of (Z)-S49076 hydrochloride against other notable kinase inhibitors. The information presented herein is curated from preclinical studies to assist researchers in evaluating its potential as an anti-metastatic agent.
This compound, a potent oral inhibitor of the receptor tyrosine kinases (RTKs) MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs), has demonstrated significant activity in preclinical cancer models.[1][2] Its ability to block MET-driven cell migration makes it a compound of interest in the investigation of novel anti-metastatic therapies.[1][2] This guide will compare its anti-migratory efficacy with other well-established MET inhibitors: crizotinib, capmatinib, and cabozantinib.
Quantitative Comparison of Anti-Migratory Activity
The following tables summarize the available quantitative data on the anti-migratory effects of this compound and its comparators from various preclinical studies. It is important to note that direct comparisons are challenging due to the use of different cell lines and assay conditions across studies.
Table 1: this compound Anti-Migratory Activity
| Cell Line | Assay Type | Key Findings | Reference |
| A549 (NSCLC) | Motility Assay (Wound Healing) | IC50: 14 nmol/L | [1] |
Table 2: Crizotinib Anti-Migratory Activity
| Cell Line | Assay Type | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Wound Healing | 0.5–5 µM | Significant suppression of cell migration | [3] |
| T24 & T24R2 (Bladder Cancer) | 3D Spheroid Migration | Not specified | Inhibition of cell migration | [4] |
| MET-positive Lung Cancer Cells | Not specified | Not specified | Inhibition of cell migration | [5] |
Table 3: Capmatinib Anti-Migratory Activity
| Cell Line | Assay Type | Key Findings | Reference |
| Lung Cancer Cell Lines | Cell-based assays | IC50: 0.3–0.7 nM (inhibition of MET) | [6] |
| MET-amplified NSCLC | Not specified | Inhibition of MET-driven processes | [6] |
Table 4: Cabozantinib Anti-Migratory Activity
| Cell Line | Assay Type | Concentration | Effect | Reference |
| Melanoma Brain Metastasis Cells | Wound Healing | Dose-dependent | Inhibition of wound closure | [7] |
| SKOV3 (Ovarian Cancer) | Boyden Chamber | Not specified | Suppression of GAS6- and HGF-induced migration | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh media containing the test compound (this compound or comparators) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope equipped with a camera.
-
Data Analysis: The rate of wound closure is quantified by measuring the area or the width of the cell-free gap at each time point. The percentage of wound closure can be calculated relative to the initial scratch area.
Transwell Migration (Boyden Chamber) Assay
The transwell migration assay is used to assess the chemotactic response of cells towards a chemoattractant.
-
Chamber Setup: Place a cell culture insert (e.g., 8 µm pore size) into the wells of a 24-well plate. The lower chamber contains cell culture medium with a chemoattractant (e.g., fetal bovine serum or a specific growth factor like HGF).
-
Cell Seeding: Resuspend cells in a serum-free medium and seed them into the upper chamber of the insert.
-
Treatment: Add the test compound to both the upper and lower chambers at desired concentrations.
-
Incubation: Incubate the plate for a period that allows for cell migration through the porous membrane (typically 12-48 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Data Analysis: Count the number of migrated cells in several microscopic fields. The results are often expressed as the average number of migrated cells per field or as a percentage of the control.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-migratory effects by inhibiting the signaling pathways downstream of MET, AXL, and FGFR. These pathways converge on key regulators of the cytoskeleton and cell adhesion, ultimately impacting cell motility.
MET/AXL/FGFR Downstream Signaling in Cell Migration
Activation of MET, AXL, and FGFR by their respective ligands (HGF, Gas6, and FGFs) triggers a cascade of intracellular signaling events that promote cell migration. A simplified representation of these interconnected pathways is illustrated below.
Caption: Simplified signaling network downstream of MET, AXL, and FGFR involved in cell migration.
Experimental Workflow for Validating Anti-Migratory Effects
The general workflow for assessing the anti-migratory potential of a compound like this compound is outlined in the diagram below.
Caption: General experimental workflow for assessing anti-migratory effects.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crizotinib inhibits migration and expression of ID1 in MET-positive lung cancer cells: implications for MET targeting in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPases and related signaling complexes in cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: S49076 Hydrochloride vs. Crizotinib in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two tyrosine kinase inhibitors: S49076 hydrochloride and crizotinib. We delve into their distinct target profiles, mechanisms of action, and preclinical efficacy, supported by experimental data and detailed protocols.
S49076 hydrochloride is a novel inhibitor targeting MET, AXL/MER, and FGFR1/2/3, kinases implicated in tumor progression and resistance to therapy.[1] Crizotinib, a first-generation inhibitor, is well-established in its targeting of ALK, ROS1, and MET, and is an approved therapy for specific types of non-small cell lung cancer (NSCLC).[2][3][4] This guide aims to provide an objective side-by-side analysis to inform preclinical research and drug development decisions.
Mechanism of Action and Target Profile
S49076 hydrochloride and crizotinib, while both tyrosine kinase inhibitors, exhibit distinct selectivity profiles. S49076 hydrochloride is characterized by its potent, ATP-competitive inhibition of MET, AXL/MER, and FGFR1/2/3.[1] In contrast, crizotinib functions as an ATP-competitive inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[3][5]
The differential targeting of these kinases suggests distinct therapeutic applications and potential mechanisms of resistance. While both compounds inhibit MET, S49076 hydrochloride's potent activity against AXL and FGFRs may offer advantages in tumors where these pathways are key drivers of proliferation or have been implicated in resistance to other targeted therapies.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of S49076 hydrochloride and crizotinib against their respective target kinases and in various cancer cell lines. It is important to note that the data presented are compiled from separate studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nmol/L) | Assay Type |
| S49076 hydrochloride | MET | <20 | Radiometric |
| AXL | <20 | Radiometric | |
| MER | <20 | Radiometric | |
| FGFR1 | <20 | Radiometric | |
| FGFR2 | <20 | Radiometric | |
| FGFR3 | <20 | Radiometric | |
| Crizotinib | c-MET | 5-20 | Not Specified |
| ALK | 25-50 | Not Specified | |
| ROS1 | Not Specified | Not Specified |
Data for S49076 hydrochloride from Burbridge et al., Mol Cancer Ther, 2013.[2] Data for crizotinib from Christensen et al., 2007 and Zou et al., 2007, as cited in Rodig and Shapiro, 2010.[6]
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Target(s) | IC50 (nmol/L) | Assay Type |
| S49076 hydrochloride | GTL-16 | Gastric Carcinoma | MET | 3 | MTT |
| SNU-16 | Gastric Carcinoma | FGFR2 | 167 | MTT | |
| A549 | NSCLC | MET (migration) | 14 | Migration Assay | |
| H441 | NSCLC | MET | 2 (pMET) | Western Blot | |
| MDA-MB-231 | Breast Cancer | AXL | 33 (pAKT) | Western Blot | |
| Crizotinib | H2228 | NSCLC | ALK | ~311 | MTT |
| H3122 | NSCLC | ALK | <1000 | CellTiter-Glo |
Data for S49076 hydrochloride from Burbridge et al., Mol Cancer Ther, 2013.[2] Data for crizotinib from various sources.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of S49076 hydrochloride and crizotinib.
Caption: S49076 hydrochloride inhibits MET, AXL, and FGFR signaling pathways.
Caption: Crizotinib inhibits ALK, ROS1, and MET signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize S49076 hydrochloride and crizotinib are provided below.
Radiometric Kinase Inhibition Assay (for S49076 hydrochloride)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, and radiolabeled ATP ([γ-³³P]ATP) in a kinase buffer.
-
Compound Incubation: S49076 hydrochloride is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 2 hours).
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using a phosphocellulose filter membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay (for S49076 hydrochloride and Crizotinib)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of S49076 hydrochloride or crizotinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a direct measure of kinase inhibition within cells.
-
Cell Lysis: Cells treated with the inhibitor and control cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MET). A separate blot is often probed with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software to determine the relative levels of the phosphorylated protein.
Conclusion
S49076 hydrochloride and crizotinib are potent tyrosine kinase inhibitors with distinct but overlapping target profiles. S49076 hydrochloride's inhibition of MET, AXL, and FGFRs presents a promising strategy for tumors driven by these pathways, particularly in the context of acquired resistance to other therapies. Crizotinib remains a critical therapeutic for ALK- and ROS1-positive cancers. The preclinical data and methodologies presented in this guide offer a foundation for further investigation and comparative studies to fully elucidate the therapeutic potential of these compounds. The choice between these inhibitors for further research and development will depend on the specific cancer type and the underlying molecular drivers of the disease.
References
- 1. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synergistic Effect of S49076 Hydrochloride with Gefitinib in Overcoming EGFR-TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-tumor effects observed when combining S49076 hydrochloride, a potent MET/AXL/FGFR inhibitor, with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The focus is on non-small cell lung cancer (NSCLC) models that have developed acquired resistance to EGFR-TKI therapy.
Introduction
Acquired resistance to EGFR TKIs like gefitinib is a significant clinical challenge in the treatment of NSCLC. A primary mechanism of this resistance is the activation of bypass signaling pathways, frequently involving the receptor tyrosine kinases MET and AXL.[1][2] S49076 is a multi-kinase inhibitor that targets these specific pathways.[3] Preclinical and clinical investigations have explored the combination of S49076 and gefitinib to overcome this resistance, with preclinical models demonstrating a clear synergistic effect.[4]
Preclinical Evidence of Synergy
Preclinical studies, particularly in xenograft models of gefitinib-resistant NSCLC, have substantiated the synergistic interaction between S49076 and gefitinib. The combination has been shown to restore tumor sensitivity to gefitinib.[4]
In Vivo Tumor Growth Inhibition
A study utilizing a gefitinib-resistant NSCLC xenograft model (HCC827ER1) demonstrated that the combination of S49076 and gefitinib resulted in enhanced tumor growth inhibition compared to either agent alone. A quantitative evaluation of the drug interaction confirmed a synergistic effect, with S49076 showing a greater ability to restore gefitinib sensitivity than the MET inhibitor capmatinib.[4]
Table 1: Summary of In Vivo Antitumor Activity
| Treatment Group | Tumor Growth Inhibition | Key Finding | Reference |
| Gefitinib | Minimal | Established resistance | [4] |
| S49076 | Moderate | Single-agent activity | [4] |
| S49076 + Gefitinib | Significant | Synergistic effect and restoration of gefitinib sensitivity | [4] |
Clinical Observations
A phase I clinical trial evaluated the combination of S49076 with gefitinib in NSCLC patients with acquired resistance to EGFR TKIs and MET or AXL dysregulation. The combination was found to be well-tolerated but demonstrated limited anti-tumor activity in this patient population.[1][2]
Table 2: Clinical Response in Phase I Trial
| Best Overall Response | Number of Patients (n=14) |
| Partial Response | 2 |
| Stable Disease | 8 |
Mechanism of Synergistic Action: Signaling Pathway Inhibition
Gefitinib resistance mediated by MET or AXL activation occurs through the establishment of a bypass signaling cascade that reactivates downstream pro-survival pathways, primarily the PI3K/AKT and RAS/MAPK pathways, despite continued EGFR inhibition. S49076, by inhibiting MET and AXL, effectively shuts down this bypass route, thereby restoring the therapeutic efficacy of gefitinib.
Caption: EGFR and MET/AXL signaling pathways and points of inhibition.
Experimental Protocols
Below are representative protocols for key experiments used to evaluate the synergistic effects of S49076 and gefitinib.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate gefitinib-resistant NSCLC cells (e.g., HCC827-GR) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of S49076, gefitinib, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Synergy is determined using software that calculates a combination index (CI), where CI < 1 indicates synergy.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat gefitinib-resistant cells with S49076, gefitinib, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Protein Extraction: Treat cells with the drugs for a shorter duration (e.g., 2-6 hours) to observe signaling changes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of EGFR, MET, AXL, AKT, and ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
The combination of S49076 hydrochloride and gefitinib presents a rational therapeutic strategy to overcome acquired resistance in EGFR-mutant NSCLC driven by the activation of MET and/or AXL bypass pathways. Preclinical in vivo data strongly supports a synergistic interaction, where S49076 restores the sensitivity of resistant tumors to gefitinib. While clinical efficacy has been limited, the preclinical findings provide a solid foundation for further investigation into patient populations that may derive the most benefit from this combination therapy and for the development of similar therapeutic approaches.
References
- 1. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Src inhibitors on cell growth and epidermal growth factor receptor and MET signaling in gefitinib‐resistant non‐small cell lung cancer cells with acquired MET amplification - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of S49076 Hydrochloride's Effect on AXL Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S49076 hydrochloride's performance in inhibiting AXL phosphorylation against other alternative inhibitors. The information is supported by experimental data from independent studies to assist researchers in making informed decisions for their drug development and research endeavors.
Executive Summary
S49076 hydrochloride is a potent multi-kinase inhibitor targeting MET, AXL, and FGFR.[1][2][3] Independent studies have validated its efficacy in inhibiting AXL phosphorylation, a critical signaling node in cancer progression, with a reported IC50 of 56 nM.[4][5] This guide presents a comparative analysis of S49076 with other known AXL inhibitors, details the experimental protocols for assessing AXL phosphorylation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparison of AXL Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for S49076 and other selected AXL inhibitors as reported in various preclinical studies. It is important to note that these values were determined in different experimental settings and should be considered as a relative guide to potency.
| Inhibitor | IC50 for AXL Phosphorylation/Kinase Activity | Source Publication(s) |
| S49076 hydrochloride | 56 nM | [4][5] |
| Gilteritinib (ASP2215) | 0.73 nM | [6] |
| Bemcentinib (R428, BGB324) | 14 nM | [7] |
| Cabozantinib | ~7 nM |
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for cell survival, proliferation, migration, and invasion.[8][6][9][10][11] Key among these are the PI3K/AKT and MAPK/ERK pathways.[8][6][9][10][11] S49076 and other AXL inhibitors act by blocking the ATP-binding site of the AXL kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols
Western Blot Analysis of AXL Phosphorylation
This protocol outlines the key steps for assessing the inhibitory effect of S49076 on AXL phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line with endogenous or overexpressed AXL (e.g., MDA-MB-231) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat cells with varying concentrations of S49076 hydrochloride or other AXL inhibitors for a specified duration (e.g., 2 hours).
-
Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 250 ng/ml), for a short period (e.g., 15-30 minutes).[12]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AXL and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AXL signal to the total AXL signal for each sample.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of an AXL inhibitor on AXL phosphorylation.
Logical Relationship of Validation
The validation of S49076's effect on AXL phosphorylation follows a clear logical progression from target engagement to cellular response.
References
- 1. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MET/AXL/FGFR Inhibitor S49076 Impairs Aurora B Activity and Improves the Antitumor Efficacy of Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined inhibition of AXL, Lyn and p130Cas kinases block migration of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vitro IC50 values of (Z)-S49076 hydrochloride across different studies
A comprehensive analysis of the in vitro IC50 values of (Z)-S49076 hydrochloride, a potent inhibitor of MET, AXL, and FGFR receptor tyrosine kinases, is presented below. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear comparison of its activity across various assays and cell lines.
Comparative Analysis of In Vitro IC50 Values
This compound has demonstrated significant inhibitory activity against several key receptor tyrosine kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various in vitro settings, including enzymatic assays and cell-based phosphorylation and viability assays.
Kinase Inhibition and Cellular Phosphorylation
S49076 potently inhibits the kinase activity of MET, AXL, MER, and FGFR1/2/3, with IC50 values generally falling in the low nanomolar range in radiometric assays[1][2][3][4]. The compound's efficacy extends to clinically relevant mutated isoforms of MET and FGFRs[1]. In cell-based assays, S49076 effectively blocks the autophosphorylation of these receptors and their downstream signaling pathways[1][3][5].
The following table summarizes the reported IC50 values for this compound in kinase and cellular phosphorylation assays.
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| MET, AXL, MER, FGFR1/2/3 | Radiometric Kinase Assay | - | < 20 nM | [1][2][3][4] |
| MET Phosphorylation | ELISA | GTL-16 | 3 nM | [1][3] |
| MET Phosphorylation | Western Blot | H441 | 2 nM | [1] |
| GAB1 Phosphorylation | Western Blot | H441 | 1 nM | [1] |
| AXL Phosphorylation | ELISA | Murine Embryonic Fibroblasts (expressing human AXL) | 56 nM | [3][6] |
| AKT Phosphorylation (downstream of AXL) | - | MDA-MB-231 | 33 nM | [3][7] |
| FGFR1 Phosphorylation | Western Blot | H1703 | 68 nM | [6] |
| FGFR2 Phosphorylation | Western Blot | SNU-16 | 95 nM | [6] |
| FGFR3 Phosphorylation | Western Blot | RT-112 | 200 nM | [6] |
| VEGFR2 Phosphorylation | ELISA | HUVECs | 1.9 µM | [1] |
Cell Viability
The inhibitory action of S49076 on critical signaling pathways translates to a reduction in cancer cell viability. The IC50 values for cell viability are generally higher than those for kinase inhibition, which is expected as cellular responses are more complex.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| GTL-16 | Gastric Carcinoma | MTT Assay | 3 µM | [1] |
| SNU-16 | Gastric Carcinoma | MTT Assay | 167 µM | [1] |
| MKN-7 | Gastric Carcinoma | Propidium Iodide (PI) Assay | > 10 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing IC50 values across different studies. Below are generalized protocols for the key experiments cited.
Cellular Phosphorylation Assays (ELISA and Western Blot)
These assays quantify the inhibition of receptor tyrosine kinase phosphorylation in response to S49076 treatment.
-
Cell Culture and Treatment: Cancer cell lines (e.g., GTL-16, H441) are cultured in appropriate media. For ligand-induced phosphorylation, cells are often serum-starved before being stimulated with a specific ligand (e.g., HGF for MET, FGF2 for FGFR). Cells are then incubated with a range of concentrations of this compound for a specified period, typically 2 hours[1][3].
-
Cell Lysis: After treatment, cells are washed and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
Detection:
-
ELISA: Specific ELISA kits are used to measure the levels of phosphorylated and total target protein. The assay involves capturing the target protein and detecting the phosphorylated form with a specific antibody.
-
Western Blot: Equal amounts of protein from each sample are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target protein, followed by incubation with secondary antibodies for detection.
-
-
Data Analysis: The signal from the phosphorylated protein is normalized to the total protein. The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assays (MTT and Propidium Iodide)
These assays measure the effect of S49076 on cell proliferation and survival.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are typically incubated for a period equivalent to four doubling times[1].
-
Viability Measurement:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm)[8].
-
Propidium Iodide (PI) Assay: PI is a fluorescent dye that stains the DNA of cells with compromised membranes (non-viable cells). After treatment, cells are stained with PI, and the fluorescence is measured to quantify cell death.
-
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathway and the experimental workflow for IC50 determination are provided below.
Caption: Simplified signaling pathways of MET, AXL, and FGFR inhibited by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (Z)-S49076 Hydrochloride
For researchers, scientists, and drug development professionals handling (Z)-S49076 hydrochloride, a potent kinase inhibitor, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous chemical waste is paramount to mitigate risks to personnel and prevent environmental contamination.
This compound should be managed as a hazardous chemical waste. The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1] It is imperative that this compound is not allowed to contaminate water sources, foodstuffs, animal feed, or seeds.[1] Discharging this compound into sewer systems is strictly prohibited.[1]
General Laboratory Chemical Waste Handling
In the absence of specific instructions for a particular chemical, general best practices for laboratory chemical waste should be followed. Chemical waste must be collected in sturdy, leak-proof containers that are compatible with the chemical being stored.[2][3] For instance, strong acids should not be stored in plastic bottles, and hydrofluoric acid requires plastic containers to avoid etching glass.[3] All waste containers must be clearly labeled with the full chemical name and quantity of the contents.[3][4] It is crucial to segregate incompatible wastes to prevent dangerous reactions; for example, flammable materials should be stored separately from oxidizers.[2]
Disposal of chemical waste directly into sinks or as regular trash is not an acceptable practice for hazardous materials.[2][5] Evaporation is also not a permitted method of disposal.[2][6] Empty containers that held hazardous substances should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[3][6] After thorough cleaning, labels on the empty containers should be defaced before they are discarded.[6]
Personal Protective Equipment (PPE) and Spill Management
When handling this compound for disposal, appropriate personal protective equipment, including chemical-impermeable gloves, and safety goggles, should be worn in a well-ventilated area to avoid skin and eye contact and inhalation.[1] In the event of a spill, the area should be evacuated, and all sources of ignition must be removed.[1] The spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal.[1] It is important to prevent the spilled chemical from entering drains.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Storage Temperature | -20°C | [7] |
| Molecular Weight | 474.96 g/mol | [8] |
| Chemical Formula | C22H23ClN4O4S | [9] |
Experimental Protocols
Detailed experimental protocols for the chemical destruction of this compound are not provided as this process should be carried out by licensed and qualified professionals in a dedicated facility. The methodologies employed by such facilities are highly specialized and are not suitable for a standard laboratory setting. The appropriate procedure for laboratory personnel is to prepare the waste for collection by a certified hazardous waste disposal service.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. S49076 (hydrochloride)|1265966-31-1|COA [dcchemicals.com]
- 9. medkoo.com [medkoo.com]
Essential Safety and Logistical Guidance for Handling (Z)-S49076 Hydrochloride
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of appropriate PPE is contingent on the nature of the handling activity.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary Engineering Control: Certified Chemical Fume Hood or Powder Containment Hood.Gloves: Double-gloving with two pairs of nitrile gloves tested for use with chemotherapy drugs.Eye Protection: Chemical splash goggles.Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended due to the potential for aerosolization of fine powders.Body Protection: Disposable, non-absorbent lab coat with tight-fitting cuffs. |
| Solution Preparation and Handling | Primary Engineering Control: Certified Chemical Fume Hood.Gloves: Double-gloving with two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Body Protection: Standard laboratory coat. |
| In Vitro / Cell Culture Assays | Primary Engineering Control: Class II Biological Safety Cabinet.Gloves: Single pair of nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard laboratory coat. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Body Protection: Standard laboratory coat. |
Glove Selection: When handling cytotoxic compounds, it is crucial to use gloves that have been tested for resistance to permeation by chemotherapy drugs (e.g., compliant with ASTM D6978-05 standard). Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Solubility Data for Solution Preparation
Properly dissolving (Z)-S49076 hydrochloride is critical for experimental accuracy and safety. Use the following solubility information as a guide. Note that sonication may be required to aid dissolution.
| Solvent | Solubility |
| DMSO | ≥ 31 mg/mL[1] |
| Water | Insoluble or slightly soluble |
| Ethanol | Insoluble or slightly soluble |
It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues due to moisture absorption.
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Designated Area: All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Before beginning any work, ensure all personnel are wearing the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a powder containment hood or a chemical fume hood to prevent inhalation of airborne particles. Use dedicated spatulas and weighing papers.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add solvents slowly to the compound to avoid splashing.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before cleaning the spill, put on the appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Containment: For solid spills, gently cover the material with absorbent pads to avoid dust generation. For liquid spills, absorb with an inert material such as vermiculite or sand.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as 70% ethanol, followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.
-
Solid Waste: Collect all disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves, weighing papers) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
